Product packaging for 4-Methyl-3-nitroquinoline(Cat. No.:CAS No. 79965-62-1)

4-Methyl-3-nitroquinoline

Cat. No.: B1313941
CAS No.: 79965-62-1
M. Wt: 188.18 g/mol
InChI Key: NDKYJOLMYSCMGQ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitroquinoline (CAS 79965-62-1) is a nitrated quinoline derivative that serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its molecular formula is C10H8N2O2, with a molecular weight of 188.18 g/mol . The compound features a quinoline core functionalized with an electron-donating methyl group at the 4-position and a strongly electron-withdrawing nitro group at the 3-position. This unique arrangement activates the molecule for various chemical transformations, making it a privileged scaffold for constructing more complex molecular architectures . The primary research value of this compound lies in its role as a precursor for the synthesis of diverse heterocyclic compounds, particularly through reduction of its nitro group. The nitro group can be readily reduced using catalytic hydrogenation or metal-acid systems to form 3-amino-4-methylquinoline . This resulting amino derivative is a pivotal intermediate that can be further functionalized or cyclized to create complex fused heterocyclic systems, such as imidazo[4,5-c]quinolines, which are structures of significant interest in the search for new biologically active molecules . Researchers also utilize this compound to study its direct biological effects. Quinoline derivatives, including those with nitro substituents, are investigated for their potential antimicrobial properties, with some showing effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli . The biological activity is often attributed to the ability of the nitro group to generate reactive oxygen species upon metabolic activation, leading to oxidative stress in microbial cells. Additionally, studies have explored the cytotoxic effects of this compound and its derivatives against various cancer cell lines, potentially through mechanisms involving the induction of apoptosis or cell cycle arrest . The methyl group is noted to potentially enhance the compound's lipophilicity, which can improve its permeability across cell membranes . This compound is typically synthesized via the direct nitration of 4-methylquinoline (lepidine) using nitrating agents like a mixture of concentrated nitric and sulfuric acids, generally performed at controlled low temperatures to manage the exothermic reaction and achieve regioselectivity . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B1313941 4-Methyl-3-nitroquinoline CAS No. 79965-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKYJOLMYSCMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495392
Record name 4-Methyl-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79965-62-1
Record name 4-Methyl-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-3-nitroquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 79965-62-1

This technical guide provides an in-depth overview of 4-Methyl-3-nitroquinoline, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, toxicological profile, a detailed experimental protocol for its synthesis, and insights into its potential biological activities and mechanisms of action.

Core Properties and Data

This compound, with the chemical formula C₁₀H₈N₂O₂, is a quinoline derivative characterized by a methyl group at the 4th position and a nitro group at the 3rd position of the quinoline ring.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is available, certain properties are based on computational predictions.

PropertyValueSource
CAS Number 79965-62-1[2][3]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
Boiling Point 328.255 °C at 760 mmHg (Computed)[1]
Flash Point 152.323 °C (Computed)[1]
Melting Point Not available
Solubility Not available

Toxicological Profile

Based on available safety data, this compound is classified as a hazardous substance. It is considered toxic if swallowed, in contact with skin, or if inhaled.[3] Prolonged or repeated exposure may cause damage to organs.[3]

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 4-Methylquinoline (Skraup Synthesis)

The Skraup synthesis is a classic method for producing quinolines. This step involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

  • Materials:

    • p-Toluidine

    • Glycerol

    • Sodium m-nitrobenzenesulfonate (oxidizing agent)

    • Concentrated Sulfuric Acid (98%)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, combine p-toluidine, glycerol, and sodium m-nitrobenzenesulfonate.

    • Prepare a solution of concentrated sulfuric acid and water and cool it in an ice bath.

    • Slowly add the cooled sulfuric acid solution dropwise to the reaction mixture while stirring mechanically. Control the exothermic reaction using an ice bath as needed.

    • After the addition is complete, heat the mixture and monitor the reaction progress.

    • Upon completion, cool the mixture and proceed with purification to isolate the 4-methylquinoline product.

Step 2: Nitration of 4-Methylquinoline

This step introduces the nitro group at the 3-position of the quinoline ring.

  • Materials:

    • 4-Methylquinoline (from Step 1)

    • Fuming Nitric Acid

    • Concentrated Sulfuric Acid (98%)

  • Procedure:

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.

    • Dissolve the 4-methylquinoline in concentrated sulfuric acid and cool the solution to -5°C.

    • Add the nitrating mixture dropwise to the stirred 4-methylquinoline solution, maintaining the temperature at -5°C.

    • After the addition is complete, remove the cooling bath and continue stirring for a specified time.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the this compound product.

    • The crude product can be purified by recrystallization.

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitration p_toluidine p-Toluidine reaction_1 Reaction & Heating p_toluidine->reaction_1 glycerol Glycerol glycerol->reaction_1 oxidizing_agent Sodium m-nitrobenzenesulfonate oxidizing_agent->reaction_1 h2so4_1 Conc. H₂SO₄ h2so4_1->reaction_1 purification_1 Purification reaction_1->purification_1 methylquinoline 4-Methylquinoline purification_1->methylquinoline reaction_2 Nitration at -5°C methylquinoline->reaction_2 fuming_hno3 Fuming HNO₃ nitrating_mixture Nitrating Mixture Preparation fuming_hno3->nitrating_mixture h2so4_2 Conc. H₂SO₄ h2so4_2->nitrating_mixture nitrating_mixture->reaction_2 precipitation Precipitation on Ice reaction_2->precipitation final_product This compound precipitation->final_product

Caption: A two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the available literature, the broader class of quinoline derivatives has been extensively investigated for various therapeutic properties, including anticancer and antimicrobial activities.[5][6][7][8][9][10][11][12]

Anticancer Potential

Numerous studies have highlighted the potential of quinoline-based compounds as anticancer agents.[5][6][7][8] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, has been identified as a key target for some quinoline derivatives.[13][14][15][16][17][18] This pathway plays a crucial role in cell proliferation, survival, and apoptosis. Inhibition of this pathway by quinoline compounds can lead to the suppression of tumor growth.

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and its potential inhibition by quinoline derivatives.

PI3K_Akt_mTOR_Pathway Potential Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Quinoline Quinoline Derivatives (e.g., this compound) Quinoline->PI3K Potential Inhibition Quinoline->Akt Potential Inhibition Quinoline->mTOR Potential Inhibition

References

Synthesis of 4-Methyl-3-nitroquinoline from 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-3-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The core of this document focuses on the synthesis from 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone, which is typically formed in situ from 2'-aminoacetophenone and a nitroalkene. This transformation proceeds via an acid or base-catalyzed intramolecular cyclization, a variant of the classic Friedländer annulation. This guide details the reaction mechanism, provides a proposed experimental protocol based on related methodologies, summarizes key quantitative data, and includes a visual workflow of the synthetic pathway.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds featured in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro group and a methyl group onto the quinoline scaffold, as in this compound, can significantly modulate its electronic properties and biological activity, making it a valuable building block for further chemical exploration.

The synthesis discussed herein involves the formation of the quinoline ring system through the cyclization of an enamine intermediate, 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone. This intermediate is readily accessible from the condensation of 1-(2-aminophenyl)ethanone (2'-aminoacetophenone) and nitroethene. The overall reaction provides an efficient route to this substituted quinoline.

Reaction Mechanism and Workflow

The synthesis of this compound from 1-(2-aminophenyl)ethanone and nitroethene is a classic example of a condensation-cyclization reaction, specifically a variation of the Friedländer synthesis. The reaction proceeds in two principal stages:

  • Formation of the Enamine Intermediate: 2'-Aminoacetophenone reacts with a nitroalkene (like nitroethene) to form the key intermediate, 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone. This step involves the formation of a new carbon-nitrogen bond.

  • Intramolecular Cyclization and Aromatization: Under the influence of an acid or base catalyst, the enamine intermediate undergoes an intramolecular cyclization. The carbonyl group of the ethanone moiety is attacked by the electron-rich aromatic ring. This is followed by a dehydration step, which leads to the formation of the stable, aromatic quinoline ring system.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization cluster_product Final Product A 1-(2-Aminophenyl)ethanone (2'-Aminoacetophenone) C 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone A->C Condensation B Nitroethene B->C D Intramolecular Cyclization Adduct C->D Acid or Base Catalyst E This compound D->E Dehydration (Aromatization)

Caption: Synthetic pathway for this compound.

Quantitative Data

The following tables summarize the key physical, chemical, and spectroscopic properties of the final product, this compound. Data has been compiled from various chemical databases and supplier information.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 79965-62-1[1][2]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
Appearance Solid (predicted)
Boiling Point 328.3 °C (at 760 mmHg, predicted)[1]
Flash Point 152.3 °C (predicted)[1]
Purity ≥95% (as available commercially)[2]

Table 2: Spectroscopic Data (Predicted)

Spectroscopic DataPredicted Characteristic Peaks
¹H NMR Aromatic protons (δ 7.5-9.0 ppm), Methyl protons (singlet, δ ~2.7 ppm), H2 proton (singlet, ~9.0 ppm)
¹³C NMR Aromatic/Heterocyclic carbons (δ 120-150 ppm), Methyl carbon (δ ~18-20 ppm)
IR Spectroscopy Aromatic C-H stretch (~3100-3000 cm⁻¹), Nitro group (NO₂) asymmetric stretch (~1550-1500 cm⁻¹), Nitro group (NO₂) symmetric stretch (~1350-1300 cm⁻¹), C=N and C=C stretches (~1600-1450 cm⁻¹)
Mass Spectrometry [M]+ peak at m/z = 188.06

Experimental Protocols

Materials and Reagents:

  • 1-(2-Aminophenyl)ethanone (2'-Aminoacetophenone)

  • Nitroethene (or a suitable precursor/synthetic equivalent)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Piperidine

  • Solvent: Toluene or Ethanol

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Proposed Acid-Catalyzed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-aminophenyl)ethanone (1.0 eq) and toluene (10 mL per mmol of aminoketone).

  • Addition of Reagents: Add nitroethene (1.2 eq) to the stirred solution. Following this, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is expected to take several hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.

Proposed Base-Catalyzed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-aminophenyl)ethanone (1.0 eq) in ethanol (10 mL per mmol).

  • Addition of Reagents: Add nitroethene (1.2 eq) to the solution, followed by a catalytic amount of piperidine (0.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling, concentrate the reaction mixture in vacuo. The residue can then be purified directly by flash column chromatography as described in the acid-catalyzed protocol.

Safety Considerations

  • Nitro compounds can be energetic and should be handled with care. Avoid excessive heat and shock.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of this compound via the cyclization of the in situ generated enamine from 2'-aminoacetophenone and nitroethene represents a direct and effective application of the Friedländer annulation. This technical guide provides the fundamental mechanistic understanding, a practical (though proposed) experimental framework, and key data points for researchers working with this class of compounds. The provided protocols offer a solid basis for the laboratory-scale synthesis of this valuable heterocyclic building block, enabling further research into its potential applications in drug discovery and materials science.

References

Chemical structure and molecular weight of 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-3-nitroquinoline

Version: 1.0

This document provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the molecule's fundamental chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows presented through standardized diagrams.

Chemical Identity and Properties

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The presence of a methyl group at the 4th position and a nitro group at the 3rd position of the quinoline ring structure defines its specific reactivity and physical properties. Its chemical formula is C10H8N2O2.[1]

Chemical Structure

The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring, with substituent groups as specified.

SMILES: Cc1c(c2ccccc2n1)--INVALID-LINK--[O-]

InChI Key: FHNFLSBUGGNXSW-UHFFFAOYSA-N

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 79965-62-1[1][2]
Molecular Formula C10H8N2O2[1]
Molecular Weight 188.18 g/mol [1][2]
Exact Mass 188.058577502 Da[1]
Monoisotopic Mass 188.058577502 Da[1]
Heavy Atom Count 14[1]
Refractive Index 1.661 (Predicted)[1]
Purity ≥95% (As commercially available)[2]

Experimental Protocols

This section details the methodologies for the synthesis and subsequent characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be efficiently achieved via a two-step process. The first step involves the synthesis of the precursor, 4-Methylquinoline (also known as lepidine), followed by its regioselective nitration.

G cluster_0 Step 1: 4-Methylquinoline Synthesis cluster_1 Step 2: Nitration Aniline Aniline + Methyl Vinyl Ketone Reaction1 Doebner-von Miller Reaction (Acid Catalyst, e.g., HCl/ZnCl2) Aniline->Reaction1 Product1 4-Methylquinoline (Lepidine) Reaction1->Product1 Reaction2 Electrophilic Aromatic Substitution (Nitration) Product1->Reaction2 NitratingMix Nitrating Mixture (HNO3 / H2SO4) NitratingMix->Reaction2 Product2 This compound Reaction2->Product2

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Methylquinoline (Lepidine)

This procedure is adapted from the Doebner-von Miller reaction, a standard method for synthesizing quinolines.

  • Reaction Setup: To a stirred solution of aniline (10 mmol) in acetic acid (10 ml), add a catalytic amount of ferric chloride (e.g., 10 mmol) under a nitrogen atmosphere.[3]

  • Reagent Addition: Slowly add methyl vinyl ketone (11.8 mmol) dropwise over a period of 15 minutes, ensuring the mixture is well-stirred.[3]

  • Heating: Heat the reaction mixture to approximately 70-75 °C and maintain this temperature for one hour.

  • Cyclization: Add anhydrous zinc chloride (10 mmol) to the mixture and heat to reflux for an additional two hours to facilitate cyclization.[3]

  • Work-up: After cooling to room temperature, filter the mixture. Basify the filtrate with a 10% sodium hydroxide solution until a pH > 10 is achieved.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 ml). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield crude 4-methylquinoline. Further purification can be achieved via column chromatography or distillation.

Step 2: Nitration of 4-Methylquinoline

This protocol employs standard nitration conditions for aromatic systems.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methylquinoline (10 mmol) in concentrated sulfuric acid (20 ml) to -5 °C using an ice-salt bath.

  • Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid (11 mmol) and concentrated sulfuric acid (10 ml). Add this mixture dropwise to the stirred 4-methylquinoline solution, ensuring the internal temperature is maintained below 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Purification: The resulting precipitate, crude this compound, can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to yield the purified product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Spectrum: The spectrum should exhibit signals corresponding to the aromatic protons on the quinoline core, with characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group. A singlet corresponding to the methyl group protons (CH₃) would be expected, likely in the δ 2.5-3.0 ppm range.

  • Expected ¹³C NMR Spectrum: The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature) or more commonly as a KBr (potassium bromide) pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Expected Absorptions:

    • ~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.[4]

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic quinoline ring.[5]

    • ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O).

    • ~1380 cm⁻¹: C-H bending from the methyl group.[5]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Typically a mass spectrometer coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

  • Expected Results:

    • Molecular Ion Peak ([M]⁺ or [M+H]⁺): A prominent peak should be observed at an m/z ratio corresponding to the molecular weight of the compound (188.18 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places.

    • Fragmentation Pattern: Characteristic fragments may include the loss of the nitro group (NO₂) or other fragmentation patterns typical of quinoline derivatives.

References

4-Methyl-3-nitroquinoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Methyl-3-nitroquinoline. Due to the limited availability of specific toxicological data for this compound, this guide extrapolates information from closely related nitroquinoline derivatives, particularly 4-nitroquinoline 1-oxide (4NQO), a well-studied carcinogen. It is imperative that this compound be handled with the utmost care, assuming it possesses similar hazardous properties to its analogues.

Hazard Identification and Classification

This compound is classified as a suspected carcinogen and is harmful if swallowed, in contact with skin, or if inhaled. It is also recognized as a skin and eye irritant and may cause respiratory irritation.[1]

GHS Classification

Based on data from analogous compounds, the following GHS classifications should be considered:

Hazard ClassCategoryHazard Statement
Carcinogenicity2H351: Suspected of causing cancer
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effects

Toxicological Data

CompoundTestSpeciesRouteValue
4-Nitroquinoline 1-oxideLD50RatSubcutaneous12.6 mg/kg
8-Hydroxy-5-nitroquinolineLD50MouseOral104 mg/kg
8-Hydroxy-5-nitroquinolineLD50RatOral510 mg/kg
3-Methyl-4-nitrophenolLD50Rat (male)Oral2300 mg/kg
3-Methyl-4-nitrophenolLD50Rat (female)Oral1200 mg/kg

Exposure Controls and Personal Protection

Strict adherence to the following exposure control measures is mandatory when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All work with solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn. Regularly inspect gloves for any signs of degradation or puncture.

  • Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Safe Handling and Storage

  • Handling: Avoid all personal contact, including inhalation and skin and eye contact. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. The storage area should be secure and accessible only to authorized personnel.

First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with 2-4 cupfuls of milk or water. Seek immediate medical attention.

Accidental Release Measures

  • Minor Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.

  • Major Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or the environment.

Experimental Protocols

The following are generalized methodologies for key toxicological assays, based on OECD guidelines. These should be adapted as necessary for the specific properties of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of the substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females).

  • Procedure:

    • A stepwise procedure is used with a group of three animals per step.

    • Dosing is initiated at a starting dose selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[3]

    • The substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Objective: To assess the mutagenic potential of the substance.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[4]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

    • The plate incorporation or pre-incubation method is used.[4]

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity Study (Based on OECD Guideline 451)
  • Objective: To determine the carcinogenic potential of the substance after long-term exposure.

  • Test Animals: Typically, rats and mice of both sexes.

  • Procedure:

    • The substance is administered daily for a major portion of the animals' lifespan (e.g., 18-24 months for rodents).[5]

    • At least three dose levels are used, along with a concurrent control group.[6]

    • Animals are monitored for the development of tumors and other signs of toxicity.

    • A full histopathological examination is performed on all animals at the end of the study.

  • Endpoint: The incidence, type, and location of tumors are evaluated to determine the carcinogenic potential of the substance.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Carcinogenicity

Nitroquinoline compounds like this compound are believed to exert their carcinogenic effects through metabolic activation, leading to the formation of DNA adducts and the generation of reactive oxygen species (ROS). This results in DNA damage and oxidative stress, which can trigger cellular signaling pathways that, if not properly regulated, can lead to mutations and cancer. The DNA damage response (DDR) is a critical signaling network that is activated in response to such insults.

Metabolic Activation and DNA Damage Pathway cluster_0 Cellular Environment cluster_1 Cellular Response 4M3NQ This compound Metabolic_Activation Metabolic Activation (e.g., Nitroreductases) 4M3NQ->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., Hydroxylamino derivative) Metabolic_Activation->Reactive_Metabolite ROS Reactive Oxygen Species (ROS) Metabolic_Activation->ROS DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DDR DNA Damage Response (ATM/ATR Signaling) DNA_Damage->DDR Oxidative_Stress->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis Mutation Mutation DNA_Repair->Mutation Failed Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation and DNA damage pathway of this compound.

DNA Damage Response (DDR) Signaling

Upon detection of DNA damage caused by agents like this compound, the cell activates a complex signaling cascade primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.

DNA_Damage_Response_Signaling cluster_ATM ATM Pathway cluster_ATR ATR Pathway cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., adducts, breaks) ATM ATM (activated) DNA_Damage->ATM ATR ATR (activated) DNA_Damage->ATR CHK2 CHK2 (phosphorylated) ATM->CHK2 p53_ATM p53 ATM->p53_ATM Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53_ATM->Cell_Cycle_Arrest DNA_Repair DNA Repair p53_ATM->DNA_Repair Apoptosis Apoptosis p53_ATM->Apoptosis CHK1 CHK1 (phosphorylated) ATR->CHK1 CHK1->Cell_Cycle_Arrest

Caption: Simplified ATM/ATR DNA damage response signaling pathway.

Experimental Workflow for In Vivo Carcinogenicity Study

The following diagram outlines a typical workflow for an in vivo study to assess the carcinogenic potential of a chemical like this compound.

Carcinogenicity_Study_Workflow Animal_Acclimation Animal Acclimation (e.g., Rats, 1-2 weeks) Group_Assignment Group Assignment (Control, Low, Mid, High Dose) Animal_Acclimation->Group_Assignment Dosing_Period Chronic Dosing (e.g., 18-24 months) Group_Assignment->Dosing_Period Monitoring In-life Monitoring (Clinical signs, Body weight, Palpation) Dosing_Period->Monitoring Necropsy Terminal Necropsy Dosing_Period->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis and Reporting (Tumor incidence, latency, etc.) Histopathology->Data_Analysis

References

Determining the Solubility of 4-Methyl-3-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-Methyl-3-nitroquinoline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on equipping researchers with the necessary experimental protocols to generate reliable solubility data in-house.

Introduction to Solubility Testing

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and purification strategies. This compound, a heterocyclic compound, is of interest in medicinal chemistry, and understanding its solubility profile is essential for its advancement in drug discovery pipelines. Solubility is typically determined by establishing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method UsedNotes
Methanol
Ethanol
Acetone
Dichloromethane
Chloroform
Ethyl Acetate
Acetonitrile
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Toluene
Hexane

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid crystalline compound like this compound in organic solvents.

Qualitative Solubility Determination

This initial screening provides a general understanding of the compound's solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., as listed in Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[1]

  • Add 0.75 mL of the selected organic solvent in small portions.[1]

  • After each addition, cap the test tube and shake it vigorously for at least 30 seconds using a vortex mixer.[1]

  • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the exact concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that a saturated solution is formed.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for this step.

  • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Pure This compound qual_screen Qualitative Solubility Screening start->qual_screen insoluble Insoluble/Poorly Soluble qual_screen->insoluble Exclude poor solvents soluble Soluble/Partially Soluble qual_screen->soluble Identify promising solvents select_solvents Select Solvents for Quantitative Analysis shake_flask Shake-Flask Method: Equilibrium Saturation select_solvents->shake_flask sampling Sample and Filter Supernatant shake_flask->sampling analysis Quantitative Analysis (e.g., HPLC, UV-Vis) sampling->analysis data_proc Data Processing and Solubility Calculation analysis->data_proc end End: Report Solubility Data data_proc->end soluble->select_solvents

Caption: Workflow for Solubility Determination of this compound.

This structured approach ensures a systematic and accurate determination of the solubility of this compound, providing essential data for its further development.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data for 4-Methyl-3-nitroquinoline (CAS No. 79965-62-1). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines general experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₈N₂O₂[1]

  • Molecular Weight: 188.18 g/mol [2][3]

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.9 - 9.1s1HH2
~ 8.1 - 8.3d1HH8
~ 7.8 - 8.0d1HH5
~ 7.6 - 7.8t1HH7
~ 7.4 - 7.6t1HH6
~ 2.8 - 3.0s3H-CH₃

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C2
~ 148 - 152C8a
~ 145 - 148C4
~ 135 - 140C3
~ 130 - 133C7
~ 128 - 131C5
~ 125 - 128C6
~ 122 - 125C4a
~ 18 - 22-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₃)
~ 1600, ~1480Medium-StrongC=C aromatic ring stretch
1550 - 1520StrongAsymmetric NO₂ stretch
1360 - 1330StrongSymmetric NO₂ stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
188[M]⁺ (Molecular ion)
171[M - OH]⁺
142[M - NO₂]⁺
115[M - NO₂ - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (a direct insertion probe for solids or via GC for volatile samples).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-400).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatograph.

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (1H, 13C) Purification->NMR Pure Compound IR IR Spectroscopy Purification->IR Pure Compound MS Mass Spectrometry Purification->MS Pure Compound Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A generalized workflow for the synthesis and spectroscopic analysis of this compound.

References

The Core Mechanisms of Nitroquinoline Compounds in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of nitroquinoline compounds in biological systems. Nitroquinolines, a class of heterocyclic aromatic compounds, have garnered significant scientific interest due to their potent carcinogenic, mutagenic, and, in some cases, therapeutic properties. This document synthesizes current knowledge, focusing on the molecular interactions, signaling pathways, and cellular consequences of exposure to these compounds, with a particular emphasis on the well-studied carcinogen 4-nitroquinoline 1-oxide (4-NQO).

Metabolic Activation: The Gateway to Bioactivity

Nitroquinoline compounds, particularly 4-NQO, are often pro-carcinogens, meaning they require metabolic activation to exert their biological effects. The primary activation pathway involves the enzymatic reduction of the nitro group.

The key metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is considered the ultimate carcinogen.[1][2][3] This highly reactive intermediate is a critical player in the subsequent molecular damage. Further metabolic steps can lead to the formation of 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO), another reactive species that readily interacts with cellular macromolecules.[4][5]

NQ Nitroquinoline (e.g., 4-NQO) HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) (Ultimate Carcinogen) NQ->HAQO Nitroreductase ROS Reactive Oxygen Species (ROS) NQ->ROS Metabolism AcHAQO 4-Acetoxyaminoquinoline 1-oxide (Ac-4HAQO) HAQO->AcHAQO Acetylation DNA_Adducts DNA Adducts HAQO->DNA_Adducts AcHAQO->DNA_Adducts

Metabolic activation of 4-nitroquinoline 1-oxide (4-NQO).

Genotoxicity: A Multi-pronged Assault on DNA

The primary mechanism of nitroquinoline-induced carcinogenicity is through direct and indirect damage to DNA.

DNA Adduct Formation

The electrophilic metabolites of 4-NQO, namely 4-HAQO and Ac-4HAQO, covalently bind to DNA, forming stable quinolone monoadducts.[3][6] These adducts primarily form with purine bases, specifically at the C8 and N2 positions of guanine and the N6 position of adenine.[3][4] The formation of these bulky adducts disrupts the normal structure of DNA, interfering with replication and transcription, which can lead to mutations if not properly repaired.[5]

Oxidative DNA Damage

The metabolic processing of nitroquinoline compounds is a significant source of intracellular reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[7][8] This surge in ROS leads to a state of oxidative stress, causing damage to various cellular components, including DNA. A key lesion resulting from oxidative stress is the formation of 8-hydroxydeoxyguanosine (8OHdG), a mutagenic base modification that can lead to G:C to T:A transversion mutations during DNA replication.[7][9]

DNA Strand Breaks and Topoisomerase I Inhibition

Nitroquinoline compounds are known to induce both single- and double-strand breaks in DNA.[4] A significant mechanism contributing to this is the trapping of topoisomerase I (Top1) cleavage complexes (Top1cc).[2][4][10] Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. While 4-NQO itself does not directly inhibit the enzyme, its DNA adducts are thought to stall the Top1-DNA complex, converting the transient break into a permanent, protein-linked DNA single-strand break.[4][10] These persistent Top1cc are highly cytotoxic and can lead to genomic instability.

cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage Pathways cluster_ros Oxidative Stress 4-NQO 4-NQO 4-HAQO / Ac-4HAQO 4-HAQO / Ac-4HAQO 4-NQO->4-HAQO / Ac-4HAQO Reduction & Acetylation DNA Adducts DNA Adducts 4-HAQO / Ac-4HAQO->DNA Adducts Covalent Binding Replication Fork Stall Replication Fork Stall DNA Adducts->Replication Fork Stall Top1cc Trapping Top1cc Trapping DNA Adducts->Top1cc Trapping Mutations Mutations Replication Fork Stall->Mutations Protein-linked SSBs Protein-linked SSBs Top1cc Trapping->Protein-linked SSBs DSBs Double-Strand Breaks (DSBs) Protein-linked SSBs->DSBs Replication 4-NQO Metabolism 4-NQO Metabolism ROS Production ROS Production 4-NQO Metabolism->ROS Production 8-OHdG Formation 8-OHdG Formation ROS Production->8-OHdG Formation Transversion Mutations Transversion Mutations 8-OHdG Formation->Transversion Mutations

Overview of 4-NQO-induced DNA damage pathways.

Cellular and Systemic Effects

The molecular damage initiated by nitroquinoline compounds translates into broader cellular and systemic consequences.

Cytotoxicity

The extensive DNA damage and inhibition of essential enzymes like topoisomerase I ultimately lead to cell death. The cytotoxic effects of various nitroquinoline derivatives have been quantified across numerous cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Nitroquinoline Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
NitroxolineT24Bladder1.68[11]
5637Bladder2.45[11]
KCC853Renal2.96[11]
J82Bladder9.93 (48h)[12]
HepG2Liver5.75[11]
SGC-7901Gastric7.18[11]
A549Lung11.43[11]
MCF7Breast20.58[11]
RajiB-cell Lymphoma0.438[13]
8-Nitroquinoline Analog (S3B)HeLaCervical2.897[14]
7-methyl-8-nitroquinolineCaco-2Colorectal1.87[14]
4-Aminoquinoline DerivativeMDA-MB-468Breast1.41 - 13.29[15]
MDA-MB-231Breast4.50 - 15.87[15]
MCF7Breast1.98 - 15.36[15]
4-Quinolone Derivative (3a)MCF-7Breast0.61[16]
Immunosuppression

Recent studies have revealed that 4-NQO can exert systemic effects, including the induction of an early immunosuppressive response. This is characterized by a significant decrease in the B-cell population in peripheral blood and the spleen.[5][17] This finding suggests that in addition to its direct carcinogenic effects on epithelial cells, 4-NQO may also promote tumorigenesis by dampening the anti-tumor immune response.[5][17][18]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanisms of action of nitroquinoline compounds.

In Vivo Oral Carcinogenesis Model

The 4-NQO-induced oral squamous cell carcinoma (OSCC) model in rodents is a well-established system that recapitulates many features of human oral cancer development.[6][9][18][19]

start Rodent Model (Mice or Rats) acclimatization Acclimatization (1 week) start->acclimatization treatment 4-NQO Administration (8-20 weeks) acclimatization->treatment monitoring Weekly Monitoring (Weight, Lesions) treatment->monitoring Duration of Treatment euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Histopathological & Immunohistochemical Analysis euthanasia->analysis

Workflow for the in vivo 4-NQO oral carcinogenesis model.
  • Animal Model: Typically 6-8 week old mice (e.g., C57BL/6) or rats (e.g., Wistar).[18][19]

  • Carcinogen Administration:

    • Drinking Water (most common): 4-NQO is dissolved in drinking water at concentrations ranging from 25 to 100 µg/mL.[5][19][20] The solution is provided ad libitum for a period of 8 to 20 weeks.[19][21]

    • Topical Application: 4-NQO dissolved in a vehicle like propylene glycol is applied directly to the oral mucosa (e.g., tongue) several times a week.[18]

  • Monitoring: Animals are monitored weekly for body weight changes and the appearance of oral lesions.[19]

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and tissues (e.g., tongue, esophagus) are collected for histopathological analysis (H&E staining) to assess the progression from dysplasia to carcinoma.[18] Immunohistochemistry for markers like Ki-67 can be used to evaluate cell proliferation.[22]

Assessment of DNA Damage

This sensitive technique measures DNA single-strand breaks (SSBs) and alkali-labile sites.[1][23][24] The principle is that smaller DNA fragments, resulting from strand breaks, elute more rapidly through a filter under alkaline conditions than larger, intact DNA.[23]

  • Cell Treatment: Cells are treated with the nitroquinoline compound of interest.

  • Lysis: A known number of cells are loaded onto a filter and lysed, leaving the DNA on the filter.[23]

  • Alkaline Elution: An alkaline buffer is pumped through the filter at a constant rate.[23]

  • Fraction Collection: The eluted DNA is collected in fractions over time.[23]

  • Quantification: The amount of DNA in each fraction and remaining on the filter is quantified (e.g., by fluorescence).[23]

  • Analysis: The rate of elution is proportional to the frequency of SSBs. An increased elution rate in treated cells compared to controls indicates DNA damage.[23]

The formation of this oxidative DNA lesion can be measured by several methods.

  • HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection): This is a highly sensitive and quantitative method.[7][8]

    • DNA is isolated from treated cells.

    • DNA is enzymatically digested to individual deoxynucleosides.

    • The digest is injected into an HPLC system to separate the deoxynucleosides.

    • An electrochemical detector is used to specifically and sensitively detect 8OHdG.[7]

  • Immunohistochemistry: This method allows for the visualization of 8OHdG within tissues.[7][8]

    • Tissue sections are prepared from animals treated with the nitroquinoline compound.

    • The sections are incubated with a primary antibody specific for 8OHdG.

    • A labeled secondary antibody and a detection system are used to visualize the location and extent of 8OHdG formation.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS production can be detected using fluorescent probes.[7][8]

  • Probes:

    • Dichlorofluorescin diacetate (DCFDA): Detects hydrogen peroxide (H2O2).[8]

    • Hydroethidine (HE): Detects superoxide anions.[8]

  • Procedure:

    • Cells are loaded with the fluorescent probe.

    • Cells are then treated with the nitroquinoline compound.

    • The increase in fluorescence, resulting from the probe's reaction with ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.[8]

Topoisomerase I Cleavage Complex (Top1cc) Assay

This assay determines if a compound can trap the Top1-DNA covalent complex.

  • In Vitro Assay:

    • A supercoiled plasmid DNA substrate is incubated with purified human topoisomerase I in the presence or absence of the test compound (e.g., 4-NQO).[4]

    • Camptothecin is used as a positive control.[4]

    • The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

    • Trapping of the cleavage complex results in the accumulation of nicked, open-circular DNA. 4-NQO itself does not directly trap Top1cc in this cell-free system.[4][10]

  • In Vivo Complex of Enzyme (ICE) Assay: This method detects Top1cc within cells.

    • Cells are treated with the nitroquinoline compound.

    • Cells are lysed, and the DNA is fractionated to separate protein-free DNA from protein-DNA complexes.

    • The amount of Top1 covalently bound to DNA is quantified by immunoblotting.

Conclusion

The mechanism of action of nitroquinoline compounds in biological systems is a complex interplay of metabolic activation, direct and indirect DNA damage, and the disruption of essential cellular processes. The primary driver of their genotoxicity is the formation of DNA adducts and the generation of reactive oxygen species following metabolic reduction. These events lead to mutations, genomic instability, and cytotoxicity. Furthermore, the ability of these compounds to trap topoisomerase I cleavage complexes and induce immunosuppression adds to their potent biological activity. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is crucial for both assessing the carcinogenic risk of these compounds and exploring the potential therapeutic applications of novel nitroquinoline derivatives in drug development.

References

In Silico Prediction of 4-Methyl-3-nitroquinoline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-Methyl-3-nitroquinoline. Due to the limited direct experimental data available for this specific quinoline derivative, this document focuses on a predictive methodology grounded in the well-established biological activities of the broader quinoline and nitroquinoline classes of compounds. We present a structured workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these computational techniques are provided to guide researchers in evaluating the potential therapeutic applications and toxicological profile of this compound. The methodologies are supplemented with quantitative bioactivity data from analogous compounds to serve as a benchmark for predictive studies.

Introduction: The Quinoline Scaffold and a Predictive Approach

Quinoline, a heterocyclic aromatic compound, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1][2] Derivatives of quinoline have been developed as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents.[1][2] The biological effects of these molecules are often dictated by the nature and position of their substituents on the quinoline ring.

While extensive research exists for many quinoline derivatives, this compound remains a poorly characterized compound. This guide, therefore, outlines a robust in silico strategy to predict its bioactivity. By leveraging data from structurally and chemically similar compounds, such as the well-studied carcinogen 4-Nitroquinoline 1-oxide (4NQO), we can hypothesize potential mechanisms of action and biological targets.[3]

The predictive workflow presented herein is designed to be a cost-effective and efficient preliminary step to prioritize and guide future experimental validation.

Predicted Bioactivities and Potential Mechanisms of Action

Based on the known activities of related nitroquinoline compounds, the primary predicted bioactivities for this compound fall into two main categories: anticancer and antimicrobial.

Predicted Anticancer Activity

Many quinoline derivatives exhibit anticancer properties by targeting various molecular machinery essential for tumor growth and proliferation.[1] Potential mechanisms for this compound could involve:

  • DNA Damage and Genotoxicity: The presence of the nitro group, similar to that in 4NQO, suggests a potential for metabolic activation to a reactive electrophilic species.[3] This metabolite could then form covalent adducts with DNA, leading to mutations and cytotoxicity, a mechanism known to be responsible for the mutagenic and genotoxic effects of 4NQO.[3] Furthermore, the metabolism of nitroaromatic compounds can generate reactive oxygen species (ROS), inducing oxidative stress and further DNA damage.[3][4]

  • Enzyme Inhibition: Quinoline derivatives are known to inhibit key enzymes involved in cancer progression, such as:

    • Topoisomerases: These enzymes are crucial for DNA replication and repair. Their inhibition by quinoline compounds can lead to cell cycle arrest and apoptosis.[1] 4NQO has been shown to trap topoisomerase I cleavage complexes.[3][5]

    • Tyrosine Kinases: These play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[6] Receptors like c-Met, EGFR, and VEGFR are common targets for quinoline-based inhibitors.[7]

    • PI3K/mTOR Pathway: This is a central signaling cascade that is often dysregulated in cancer. Some quinoline derivatives have shown inhibitory activity against PI3K and mTOR kinases.[7]

Predicted Antimicrobial Activity

The quinoline core is present in several successful antibacterial drugs.[8] The predicted antimicrobial action of this compound is likely to be mediated through the inhibition of essential bacterial enzymes:

  • DNA Gyrase and Topoisomerase IV: These enzymes are vital for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics.[9][10] Inhibition of these enzymes leads to bacterial cell death.

In Silico Prediction Workflow

A systematic in silico evaluation is crucial for predicting the bioactivity and druggability of a novel compound like this compound. The following workflow provides a step-by-step approach.

start Start: This compound Structure target_id Target Identification (Based on Analog Data) start->target_id qsar QSAR Modeling (Activity Prediction) start->qsar admet ADMET Prediction (Pharmacokinetics & Toxicity) start->admet docking Molecular Docking (Binding Affinity Prediction) target_id->docking hit_id Hit Identification & Lead Optimization docking->hit_id qsar->hit_id admet->hit_id end End: Predicted Bioactivity Profile hit_id->end

Caption: In Silico Bioactivity Prediction Workflow.

Experimental Protocols: In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It is instrumental in predicting binding affinity and understanding intermolecular interactions.

Protocol:

  • Preparation of Receptor:

    • Obtain the 3D structure of the target protein (e.g., topoisomerase, tyrosine kinase) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate charges using software like AutoDock Tools or Chimera.

    • Define the binding site or active site cavity, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Preparation of Ligand:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate charges (e.g., Gasteiger charges).

  • Docking Simulation:

    • Use docking software such as AutoDock, GOLD, or FlexX.[12]

    • Define the grid box to encompass the entire binding site on the receptor.

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate multiple binding poses.[13]

  • Analysis of Results:

    • Analyze the predicted binding energies (scoring functions) to rank the poses. More negative values typically indicate stronger binding.

    • Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the active site residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[14] A predictive QSAR model can be used to estimate the activity of a new compound like this compound.

Protocol:

  • Data Set Collection:

    • Compile a dataset of structurally related quinoline derivatives with experimentally determined biological activity data (e.g., IC50 or MIC values) against a specific target.

    • Ensure the data is curated and consistent.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like PaDEL-Descriptor or Dragon.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used for external validation.[14]

  • Model Building and Validation:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the QSAR model.[14]

    • Validate the model's robustness and predictive power using internal (e.g., cross-validation) and external validation metrics (e.g., R², Q², RMSE).[14]

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

data_collection Data Collection (Bioactive Analogs) descriptor_calc Descriptor Calculation data_collection->descriptor_calc data_split Data Splitting (Training & Test Sets) descriptor_calc->data_split model_build Model Building data_split->model_build model_validation Model Validation model_build->model_validation prediction Activity Prediction for This compound model_validation->prediction

Caption: Quantitative Structure-Activity Relationship (QSAR) Workflow.

ADMET Prediction

ADMET prediction is essential for assessing the drug-likeness of a compound.[15] Various computational tools can predict these properties.[16]

Protocol:

  • Input Structure:

    • Provide the structure of this compound, typically in SMILES or SDF format, to an ADMET prediction web server or software (e.g., SwissADME, pkCSM, ADMETlab).[15][17]

  • Property Prediction:

    • The software will calculate various physicochemical and pharmacokinetic properties, including:

      • Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor status.

      • Distribution: Blood-brain barrier permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate profile.

      • Excretion: Renal clearance.

      • Toxicity: AMES mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

  • Analysis:

    • Evaluate the predicted ADMET profile against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity flags. This helps in identifying potential liabilities early in the drug discovery process.

Potential Signaling Pathways

Based on the known mechanisms of related compounds, this compound may modulate key cellular signaling pathways. The genotoxic potential, similar to 4NQO, suggests an interaction with the DNA damage response pathway.

4NQO 4-Nitroquinoline 1-oxide (4NQO) metabolism Metabolic Activation (Cellular Reductases) 4NQO->metabolism 4HAQO 4-Hydroxyaminoquinoline 1-oxide (4HAQO) metabolism->4HAQO dna_adducts DNA Adducts 4HAQO->dna_adducts ros Reactive Oxygen Species (ROS) 4HAQO->ros dna_damage DNA Damage dna_adducts->dna_damage ros->dna_damage ddr DNA Damage Response (DDR) dna_damage->ddr repair DNA Repair ddr->repair checkpoint Cell Cycle Checkpoints ddr->checkpoint apoptosis Apoptosis ddr->apoptosis

Caption: DNA Damage Pathway of 4-Nitroquinoline 1-oxide.[3]

Quantitative Bioactivity Data of Analogous Compounds

The following tables summarize experimental bioactivity data for various quinoline derivatives. This information can serve as a reference for interpreting the results of in silico predictions for this compound.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeTarget/Cell LineBioactivity (IC50)Reference
Quinolyl-thienyl chalcone (cpd 31)VEGFR-2 kinase73.41 nM[6]
2-quinolone-benzimidazole hybridProtein kinase B1.64–44.46 μM[6]
Quinoline–chalcone hybrid (cpd 64)Caco-2 (colon cancer)2.5 μM[6]
Quinoline 40PI3Kδ1.9 nM[7]
Thieno[3,2-c]quinoline (cpd 41)K562 (leukemia)0.15 μM[7]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeBacterial StrainBioactivity (MIC)Reference
2-sulfoether-4-quinolone (cpd 15)S. aureus0.8 μM[2]
2-sulfoether-4-quinolone (cpd 15)B. cereus1.61 μM[2]
N-methylbenzoindolo[3,2-b]-quinolineVancomycin-resistant E. faecium4 µg/mL[2]
Quinolone derivative (cpd 6)Methicillin-resistant S. aureus (MRSA)1.5 µg/mL[8]
Nitroxoline (8-hydroxy-5-nitroquinoline)T. cruzi (amastigote)1.24 µM[18]

Conclusion

This guide provides a comprehensive roadmap for the in silico prediction of the bioactivity of this compound. By applying a systematic workflow of target identification, molecular docking, QSAR modeling, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential anticancer and antimicrobial activities, as well as its pharmacokinetic and toxicological properties. The protocols and comparative data presented herein are intended to facilitate these computational studies, ultimately guiding and streamlining subsequent experimental investigations. This predictive approach is an indispensable tool in modern drug discovery, enabling the efficient evaluation of uncharacterized compounds and accelerating the identification of new therapeutic leads.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-nitroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. The quinoline scaffold is a core structure in numerous biologically active compounds and functional materials. The introduction of a methyl group at the 4-position and a nitro group at the 3-position modifies the electronic properties and steric profile of the quinoline ring, providing a key intermediate for the synthesis of more complex molecules. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the 4-methylquinoline (lepidine) precursor via a modified Doebner-von Miller reaction, followed by its regioselective nitration.

Experimental Protocols

The synthesis is performed in two main stages:

  • Step 1: Synthesis of 4-Methylquinoline (Lepidine).

  • Step 2: Nitration of 4-Methylquinoline to yield this compound.

Step 1: Synthesis of 4-Methylquinoline

This procedure utilizes a modified Doebner-von Miller reaction, which involves the reaction of aniline with an α,β-unsaturated carbonyl compound, in this case, methyl vinyl ketone (MVK), catalyzed by Lewis acids.[1][2]

Materials:

  • Aniline

  • Acetic Acid (glacial)

  • Silferc (Anhydrous Ferric Chloride impregnated on Silica Gel)

  • Methyl Vinyl Ketone (MVK)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

Procedure:

  • To a stirred solution of aniline (1.0 g, ~10.7 mmol) in glacial acetic acid (10 mL) in a round-bottom flask, add activated silferc (1.72 g, containing ~10.7 mmol of Ferric Chloride) under a nitrogen atmosphere.[1]

  • Stir the reaction mixture for 5 minutes at room temperature.

  • Slowly add methyl vinyl ketone (0.83 g, ~11.8 mmol) dropwise to the mixture over a period of 15 minutes using a dropping funnel.[1]

  • Heat the reaction mixture to 70-75 °C and maintain this temperature for one hour.[1]

  • Add anhydrous zinc chloride (1.46 g, ~10.7 mmol) to the reaction mixture.

  • Increase the temperature to reflux and continue heating for an additional two hours.[1]

  • After cooling to room temperature, filter the reaction mixture to remove the catalyst.

  • Carefully basify the filtrate with a 10% NaOH solution until it is alkaline.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-methylquinoline by vacuum distillation.

Step 2: Synthesis of this compound

This protocol adapts standard nitration conditions used for quinoline derivatives. The reaction involves the electrophilic substitution of a nitro group onto the quinoline ring using a mixture of concentrated nitric and sulfuric acids.

Materials:

  • 4-Methylquinoline (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-salt bath

  • Dropping funnel

Procedure:

  • In a round-bottom flask, cool 15 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

  • While maintaining the low temperature and stirring, slowly add 4-methylquinoline (1.0 g, ~7.0 mmol) to the cold sulfuric acid.

  • Prepare the nitrating mixture by carefully and slowly adding 1.5 mL of concentrated nitric acid to 5 mL of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 4-methylquinoline, ensuring the internal temperature is maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for one hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry it.

  • The crude product is a mixture of isomers. Purify the solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to isolate the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

StepReactantMolar Mass ( g/mol )Amount UsedMoles (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)
1 Aniline93.131.0 g10.74-Methylquinoline143.181.53
Methyl Vinyl Ketone70.090.83 g11.8
2 4-Methylquinoline143.181.0 g7.0This compound188.181.32
Nitric Acid (70%)63.01~1.5 mL-

Note: Actual yields will vary depending on reaction conditions and purification efficiency. The yield for Step 1 is reported to be in the range of 55-65%.[1] Yields for the nitration step are highly dependent on the success of isomeric separation.

Visualization of Experimental Workflow

The following diagram illustrates the two-step synthesis process from the starting materials to the final product.

Synthesis_Protocol cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Aniline Aniline Step1 Step 1: Doebner-von Miller Reaction Aniline->Step1 MVK Methyl Vinyl Ketone MVK->Step1 Acids HNO₃ / H₂SO₄ Step2 Step 2: Nitration Acids->Step2 Intermediate 4-Methylquinoline Step1->Intermediate Catalysts: Silferc, ZnCl₂ Solvent: Acetic Acid FinalProduct This compound Step2->FinalProduct Purification: Chromatography Intermediate->Step2

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Yield Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline is a key heterocyclic intermediate used in the synthesis of various biologically active compounds. Its quinoline scaffold is a common feature in many therapeutic agents, and the chloro and nitro functional groups provide reactive sites for further molecular elaboration, particularly in the development of novel anti-tumor agents.[1] This document outlines a robust and high-yield, three-step synthetic protocol starting from the readily available and inexpensive 4-methoxyaniline.[2] The described method is characterized by simple operations, mild reaction conditions, and scalability, achieving an overall yield of up to 85%.[2]

Overall Synthetic Scheme

The synthesis is accomplished via a three-step process:

  • Cyclization: A condensation reaction of 4-methoxyaniline with ethyl acetoacetate to form the quinoline core.

  • Nitration: Introduction of a nitro group at the C3 position of the quinoline ring.

  • Chlorination: Conversion of the hydroxyl group at the C4 position to a chloro group to yield the final product.

Synthesis_Pathway Start 4-Methoxyaniline Int1 6-Methoxy-2-methylquinolin-4-ol (Intermediate 1) Start->Int1 Step 1: Cyclization Int2 6-Methoxy-2-methyl-3-nitroquinolin-4-ol (Intermediate 2) Int1->Int2 Step 2: Nitration Product 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Final Product) Int2->Product Step 3: Chlorination

Caption: Overall three-step synthesis pathway.

Data Summary

The following table summarizes the key parameters for each step of the synthesis.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1CyclizationEthyl acetoacetate, Dowtherm AN/A2500.5~90%
2NitrationNitric acid, Propionic acidPropionic acid1252~95%
3ChlorinationPhosphorus oxychloride (POCl₃)DMF (catalyst)1101~99%
Total - - - - - ~85% [2]

Detailed Experimental Protocols

Safety Precaution: This protocol involves corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (Cyclization)
  • Reagent Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4-methoxyaniline (0.1 mol, 12.3 g) and ethyl acetoacetate (0.1 mol, 13.0 g).

  • Reaction Setup: Slowly heat the mixture to 150°C and maintain for 30 minutes.

  • Cyclization: Add 250 mL of Dowtherm A to the flask. Vigorously stir the mixture and heat to 250°C. Maintain this temperature for 30 minutes.

  • Workup: Cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Filter the solid product, wash thoroughly with ethanol (3 x 50 mL) to remove impurities, and dry under vacuum to yield 6-methoxy-2-methylquinolin-4-ol as a solid.

Step 2: Synthesis of 6-Methoxy-2-methyl-3-nitroquinolin-4-ol (Nitration)
  • Reagent Preparation: To a 250 mL flask, add the dried product from Step 1 (0.08 mol, 15.1 g) and 100 mL of propionic acid.

  • Nitrating Agent: In a separate beaker, carefully prepare the nitrating agent by mixing nitric acid (10 mL) with propionic acid (10 mL).

  • Reaction: Heat the flask containing the quinoline intermediate to 125°C. Add the nitrating agent dropwise to the solution over 30 minutes.

  • Reaction Completion: Maintain the reaction at 125°C for 2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice water. A yellow solid will precipitate.

  • Purification: Filter the yellow solid, wash with copious amounts of water until the filtrate is neutral (pH ~7), and then dry under vacuum.

Step 3: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Chlorination)
  • Reaction Setup: In a 250 mL flask equipped with a reflux condenser and a calcium chloride drying tube, add the dried nitro-quinoline intermediate from Step 2 (0.075 mol, 17.6 g) and phosphorus oxychloride (POCl₃, 100 mL).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF, 1 mL) as a catalyst.

  • Reaction: Heat the mixture to 110°C and maintain for 1 hour with stirring.[1] The solid will gradually dissolve as the reaction proceeds.

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture into 1 L of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Purification: Filter the resulting solid product. Wash the solid with water (3 x 100 mL) and dry it completely under vacuum to obtain the final product, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Experimental Workflow Visualization

Workflow cluster_prep Preparation & Cyclization cluster_nitration Nitration cluster_chlorination Chlorination & Purification prep_mix Mix 4-methoxyaniline & ethyl acetoacetate prep_heat1 Heat to 150°C prep_mix->prep_heat1 prep_add Add Dowtherm A prep_heat1->prep_add prep_heat2 Heat to 250°C prep_add->prep_heat2 prep_cool Cool to RT prep_heat2->prep_cool prep_filter Filter & Wash (Ethanol) prep_cool->prep_filter prep_dry1 Dry Intermediate 1 prep_filter->prep_dry1 nit_dissolve Dissolve Int. 1 in Propionic Acid prep_dry1->nit_dissolve nit_heat Heat to 125°C nit_dissolve->nit_heat nit_add Add HNO₃/ Propionic Acid nit_heat->nit_add nit_react Maintain 125°C for 2h nit_add->nit_react nit_quench Pour into Ice Water nit_react->nit_quench nit_filter Filter & Wash (Water) nit_quench->nit_filter nit_dry2 Dry Intermediate 2 nit_filter->nit_dry2 chl_mix Mix Int. 2, POCl₃, & DMF (cat.) nit_dry2->chl_mix chl_heat Heat to 110°C for 1h chl_mix->chl_heat chl_quench Pour into Ice chl_heat->chl_quench chl_neut Neutralize (NaHCO₃) chl_quench->chl_neut chl_filter Filter & Wash (Water) chl_neut->chl_filter chl_dry3 Dry Final Product chl_filter->chl_dry3

Caption: Detailed step-by-step experimental workflow.

References

Application Notes and Protocols for the Characterization of 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and purity assessment of 4-Methyl-3-nitroquinoline. The detailed protocols are intended for use by researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry.

Overview of Analytical Techniques

The characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and structure.[1][2] Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, Infrared (IR) spectroscopy for functional group identification, and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification.[1] X-ray crystallography can be employed to determine the solid-state structure of the molecule.

Chromatographic Analysis

Chromatographic methods are essential for the separation and quantification of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3]

Table 1: Example HPLC Method Parameters for a Structurally Similar Compound (7-Methyl-4-nitroquinoline 1-oxide) [3]

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of a reference standard of this compound in the initial mobile phase to generate a calibration curve.

  • Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the sample and standards and record the chromatograms.

  • Data Processing: Determine the retention time and peak area of this compound. Quantify the analyte using the calibration curve.

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolve Dissolve Sample/ Standard Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Filter->Injector Column C18 Column Detector UV Detector Column->Detector Pump Gradient Pump Pump->Injector Chromatogram Obtain Chromatogram Detector->Chromatogram Injector->Column Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, likely after derivatization to improve its volatility if necessary.

Table 2: Example GC-MS Method Parameters

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation Setup: Set up the GC-MS system with the specified parameters.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Data Processing: Analyze the resulting total ion chromatogram (TIC) and mass spectra of the peaks to identify this compound and any impurities.

Diagram 2: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Dissolve Dissolve in Volatile Solvent Inlet Injector Dissolve->Inlet GC_Column GC Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Inlet->GC_Column TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra Analysis TIC->Mass_Spectra

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (Predicted)

¹H NMR ¹³C NMR
Aromatic Protons: ~7.5 - 8.5 ppm (multiplets)Aromatic Carbons: ~120 - 150 ppm
Methyl Protons: ~2.5 - 2.8 ppm (singlet)Methyl Carbon: ~15 - 20 ppm
C-NO₂: ~145 - 155 ppm
Quaternary Carbons: ~130 - 160 ppm

Experimental Protocol: NMR Spectroscopy [4]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Expected [M+H]⁺ m/z 189.06
Potential Fragments Loss of NO₂ (m/z 142), Loss of CH₃ (m/z 173)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Data Acquisition: Acquire the mass spectrum in a suitable ionization mode (e.g., ESI or EI).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch (methyl) 2850 - 3000
C=C and C=N stretch (aromatic) 1500 - 1650
N-O asymmetric stretch (nitro) 1500 - 1560
N-O symmetric stretch (nitro) 1340 - 1380

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography [5][6]

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software.

Diagram 3: Overall Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_structure Structural Techniques Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, GC-MS) Purification->Purity Structure Structural Elucidation Purification->Structure NMR NMR (¹H, ¹³C, 2D) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR IR Spectroscopy Structure->IR Xray X-ray Crystallography (if crystalline) Structure->Xray

Caption: Logical workflow for the synthesis and characterization of this compound.

References

Purification of 4-Methyl-3-nitroquinoline: Application Notes and Protocols for Recrystallization and Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 4-methyl-3-nitroquinoline, a key intermediate in various synthetic pathways. The described methods, recrystallization and column chromatography, are standard yet critical techniques for obtaining high-purity material essential for research, development, and drug discovery.

Introduction

This compound is a heterocyclic compound whose purity is paramount for its subsequent use in chemical reactions and biological assays. Crude synthetic products often contain unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications. This guide outlines two primary methods for the purification of this compound: recrystallization, a cost-effective technique for bulk purification, and column chromatography, a high-resolution method for achieving superior purity.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following tables provide illustrative data based on the purification of analogous nitroaromatic compounds. These values should be considered as a baseline for optimization.

Table 1: Illustrative Data for Recrystallization of this compound

ParameterValueNotes
Solvent EthanolA common and effective solvent for many nitroquinolines.
Initial Purity ~85-90%Typical purity of a crude reaction product.
Final Purity >98%Achievable with careful execution of the protocol.
Recovery Yield 70-85%Dependent on the initial purity and precise execution.
Appearance Pale yellow to yellow crystalline solid

Table 2: Illustrative Data for Column Chromatography of this compound

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)Standard adsorbent for compounds of moderate polarity.
Mobile Phase Hexane/Ethyl Acetate GradientA versatile solvent system for separating nitroaromatics.
Initial Purity ~85-90%
Final Purity >99%Column chromatography can achieve very high purity.
Recovery Yield 60-80%Yields can be lower than recrystallization due to losses on the column.
Typical Rf 0.3-0.4 (in 4:1 Hexane/EtOAc)An ideal Rf for good separation on a column.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[2] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, ethanol is a good starting point for solvent screening.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to create a slurry. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3] For this compound, a silica gel stationary phase and a hexane/ethyl acetate mobile phase system are recommended.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Beakers and flasks

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane/ethyl acetate. A solvent system that gives a retention factor (Rf) of approximately 0.3 for the desired compound is ideal for column chromatography.[1]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Recryst_Start Crude this compound Dissolve Dissolve in Hot Ethanol Recryst_Start->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Crystallize Cool to Crystallize Dissolve->Crystallize No Insoluble Impurities Hot_Filter->Crystallize Insoluble Impurities Removed Isolate_Recryst Isolate Crystals (Vacuum Filtration) Crystallize->Isolate_Recryst Dry_Recryst Dry Purified Product Isolate_Recryst->Dry_Recryst Chromo_Start Crude this compound TLC_Analysis TLC Analysis (Determine Mobile Phase) Chromo_Start->TLC_Analysis Pack_Column Pack Silica Gel Column TLC_Analysis->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Hexane/EtOAc Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Isolate_Chromo Isolate Product (Rotary Evaporation) Combine_Pure->Isolate_Chromo

Caption: Workflow for the purification of this compound.

Conclusion

The choice between recrystallization and column chromatography for the purification of this compound will depend on the initial purity of the crude material, the scale of the purification, and the desired final purity. Recrystallization is a straightforward and economical method for removing small amounts of impurities and for large-scale purification. For achieving the highest possible purity, especially when dealing with complex mixtures or closely related impurities, column chromatography is the preferred method. The protocols provided herein serve as a comprehensive guide for researchers to obtain high-quality this compound for their scientific endeavors.

References

Application Notes and Protocols for 4-Methyl-3-nitroquinoline as a Potential Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of biological activity and pharmacokinetic properties. 4-Methyl-3-nitroquinoline is a substituted quinoline that, while not extensively documented as a direct intermediate in the synthesis of marketed pharmaceuticals, holds significant potential as a precursor for novel therapeutic agents. Its structural similarity to known bioactive compounds and key pharmaceutical intermediates suggests its utility in drug discovery and development.

This document provides an overview of the potential applications of this compound by examining the synthesis and biological activity of a closely related and well-documented intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. The protocols and pathways described herein serve as a guide for researchers looking to explore the synthetic utility of this compound and its derivatives in the development of new pharmaceutical entities.

Application Highlight: Analogy with an Intermediate for PI3K/mTOR Pathway Inhibitors

While direct pharmaceutical applications of this compound are not prominently reported, the closely related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline , serves as a key intermediate in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial in regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] The synthesis of this intermediate, therefore, provides a valuable template for potential synthetic routes starting from this compound for the development of targeted cancer therapies.

Synthetic Pathway of a Key Intermediate

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline is a multi-step process that showcases a practical route for creating functionalized quinoline cores.[2]

A 4-Methoxyaniline B 6-Methoxy-2-methylquinolin-4-ol A->B Ethyl acetoacetate, Polyphosphoric acid, 170°C C 6-Methoxy-2-methyl-3-nitroquinolin-4-ol B->C Nitric acid, Propionic acid, 125°C D 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline C->D POCl3, DMF, 110°C

Figure 1: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth and proliferation. Inhibitors of this pathway are of significant interest in oncology. Quinoline-based inhibitors, synthesized from intermediates like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, can effectively block this pathway.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 2: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Data Presentation

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

The following table summarizes the key steps and reported yields for the synthesis of the intermediate 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[2]

StepStarting MaterialReagents and ConditionsProductYield (%)
14-MethoxyanilineEthyl acetoacetate, Polyphosphoric acid, 170°C, 1h6-Methoxy-2-methylquinolin-4-ol45.2
26-Methoxy-2-methylquinolin-4-olNitric acid, Propionic acid, 125°C, 2h6-Methoxy-2-methyl-3-nitroquinolin-4-ol70.0
36-Methoxy-2-methyl-3-nitroquinolin-4-olPOCl₃, DMF, 110°C, 2h4-Chloro-6-methoxy-2-methyl-3-nitroquinoline85.0

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline[3]

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

  • To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (16.0 g, 47.3 mmol) drop-wise with stirring.

  • Maintain the temperature at 170°C and continue stirring for 1 hour.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice water and stir for 1 hour.

  • Collect the resulting precipitate by filtration and dry the filter cake to obtain a yellow solid.

Step 2: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol

  • Dissolve the product from Step 1 (1.8 g, 10.5 mmol) in 100 mL of propionic acid and stir.

  • Prepare a mixture of nitric acid (4.4 mL) and propionic acid (4.7 mL) and add it dropwise to the solution over 1 hour at room temperature.

  • Increase the temperature to 125°C and allow the reaction to proceed for 2 hours.

  • Filter the resulting solid and wash it with a saturated NaHCO₃ solution at 0°C for 1 hour.

  • Collect the solid by filtration and dry the filter cake to obtain a yellow powdery solid.

Step 3: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

  • Suspend the product from Step 2 (1.2 g, 5.4 mmol) in 36.2 mL of phosphorus oxychloride (POCl₃) and stir.

  • Add 2 drops of N,N-Dimethylformamide (DMF) to the solution.

  • Heat the mixture to 110°C and react for 2 hours.

  • Concentrate the solution under reduced pressure to afford a yellow solid.

  • Wash the solid with a saturated NaHCO₃ solution at 0°C for 1 hour.

  • Collect the final product by filtration and dry the filter cake to obtain a milk-white solid.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of newly synthesized quinoline derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

General Experimental Workflow

The discovery of new drugs from intermediates like this compound typically follows a structured workflow.

A Intermediate Synthesis (e.g., from this compound) B Library of Derivatives Synthesis A->B C In Vitro Screening (e.g., MTT Assay) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Synthesis F In Vivo Studies E->F G Preclinical Development F->G

Figure 3: General workflow for drug discovery using a novel intermediate.

Conclusion

This compound represents a promising, yet underexplored, intermediate for the synthesis of novel, biologically active compounds. By drawing parallels with the synthesis and application of structurally related compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, researchers can envision and develop new synthetic pathways to target critical disease mechanisms, particularly in the field of oncology. The protocols and data presented here provide a foundational framework for initiating such drug discovery programs.

References

Application Notes and Protocols for Cell Viability and Cytotoxicity Assays of Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroquinoline derivatives are a class of heterocyclic aromatic compounds recognized for their potent biological activities. A prominent member, 4-nitroquinoline 1-oxide (4-NQO), is a well-characterized carcinogen used extensively in research to model DNA damage and repair mechanisms that mimic the effects of ultraviolet light.[1][2][3] Conversely, other derivatives, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), have demonstrated significant anticancer properties, highlighting the diverse potential of this chemical class in oncology and drug development.[4][5]

These application notes provide a comprehensive guide to assessing the effects of nitroquinoline derivatives on cell health. We detail the underlying mechanisms of cytotoxicity, summarize quantitative data from various studies, and provide step-by-step protocols for the most common and robust cell viability and cytotoxicity assays.

Mechanisms of Nitroquinoline-Induced Cytotoxicity

The cytotoxic effects of nitroquinoline derivatives are often multifaceted, involving metabolic activation, induction of oxidative stress, and the initiation of programmed cell death.

  • Genotoxicity and DNA Damage: Many nitroquinoline compounds, particularly 4-NQO, are pro-mutagens that require metabolic activation.[1][6] The nitro group is reduced to a reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which then forms stable adducts with DNA bases, primarily guanine and adenine.[1][6] This disruption of DNA integrity can impede replication, leading to cell cycle arrest and, ultimately, cell death.[1]

  • Oxidative Stress: The metabolism of nitroquinolines can generate reactive oxygen species (ROS), contributing to a state of oxidative stress.[1][4] This increase in intracellular ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA, further triggering apoptotic pathways.[4][5]

  • Induction of Apoptosis: A primary mechanism of cytotoxicity for many anticancer agents, including certain quinoline derivatives, is the induction of apoptosis.[4][7] This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of key executioner proteins called caspases.[7][8][9] Some derivatives have been shown to modulate critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway, to exert their effects.[10][11]

Signaling_Pathway cluster_pathways Apoptotic Pathways NQ Nitroquinoline Derivative MA Metabolic Activation NQ->MA Reduction of nitro group PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition NQ->PI3K_Akt ROS Reactive Oxygen Species (ROS) MA->ROS DNA_Damage DNA Adducts & Strand Breaks MA->DNA_Damage ROS->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito ER_Stress ER Stress DNA_Damage->ER_Stress Casp9 Caspase-9 Activation DNA_Damage->Casp9 Casp8 Caspase-8 Activation DNA_Damage->Casp8 Apoptosis Apoptosis ER_Stress->Apoptosis PI3K_Akt->Apoptosis Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis

Caption: Generalized signaling pathway of nitroquinoline-induced cytotoxicity.

Quantitative Data Summary: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of a compound. The tables below summarize IC₅₀ values for various nitroquinoline derivatives against different human cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity of 8-Nitroquinoline Derivatives and Analogs

Compound/Derivative Cell Line IC₅₀ (µM) Reference
8-Hydroxy-5-nitroquinoline (NQ) Raji (Burkitt's lymphoma) ~0.3 - 0.5* [5]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline Caco-2 (colorectal carcinoma) 0.929 [12]
8-nitro-7-quinolinecarbaldehyde Caco-2 (colorectal carcinoma) 0.535 [12]
7-methyl-8-nitro-quinoline Caco-2 (colorectal carcinoma) 1.871 [12]

*Value estimated from graphical data indicating a 5-10 fold lower IC₅₀ than clioquinol (~3µM).

Table 2: Cytotoxicity of Quinolinequinone Derivatives

Compound ID Cell Line Exposure Time IC₅₀ (µM) Selectivity Ratio** Reference
11 MDA-MB-468 (breast cancer) 2h 0.76 1.1 [13]
13 MDA-MB-468 (breast cancer) 2h 0.99 0.44 [13]
22 MDA-MB-468 (breast cancer) 2h 0.65 0.61 [13]
23 MDA-MB-468 (breast cancer) 2h 1.1 1.2 [13]

**Selectivity Ratio = IC₅₀ (Wild Type) / IC₅₀ (NQO1-expressing cells). A ratio <1 suggests NQO1 provides protection.[13]

Experimental Protocols

Detailed methodologies for standard assays are provided below. It is crucial to include vehicle controls (e.g., DMSO) in all experiments to account for any effects of the solvent used to dissolve the nitroquinoline derivatives.[14]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, the quantity of which is proportional to the number of living cells.[15][17][18]

MTT_Workflow arrow Start 1. Seed cells in a 96-well plate Incubate1 2. Allow cells to adhere (e.g., 24 hours) Start->Incubate1 arrow1 arrow1 Treat 3. Treat with nitroquinoline derivative concentrations Incubate1->Treat arrow2 arrow2 Incubate2 4. Incubate for desired period (24-72h) Treat->Incubate2 arrow3 arrow3 AddMTT 5. Add MTT solution to each well (final conc. 0.5 mg/mL) Incubate2->AddMTT arrow4 arrow4 Incubate3 6. Incubate for 2-4 hours (formazan formation) AddMTT->Incubate3 arrow5 arrow5 Solubilize 7. Remove medium, add DMSO to dissolve formazan crystals Incubate3->Solubilize arrow6 arrow6 Read 8. Measure absorbance at ~570 nm Solubilize->Read arrow7 arrow7 Analyze 9. Calculate % viability and determine IC₅₀ Read->Analyze arrow8 arrow8

Caption: Experimental workflow for the MTT cytotoxicity assay.

A. Principle Metabolically active cells reduce the yellow tetrazolium salt MTT into purple formazan crystals.[19] The amount of formazan, quantified by spectrophotometry after solubilization, is directly proportional to the number of viable cells.[20]

B. Materials

  • Selected cancer cell lines (e.g., HeLa, Caco-2, MDA-MB-468)[14]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Nitroquinoline derivative stock solution (e.g., 10 mM in DMSO)[19]

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C)[16][20]

  • Solubilization agent (e.g., DMSO, acidified isopropanol)[1][20]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

C. Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[19][21] Incubate overnight (or for 24 hours) in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the nitroquinoline derivative in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compounds.[14] Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).[19]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After treatment, add 10-20 µL of the 5 mg/mL MTT solution to each well.[20] Incubate for 2-4 hours at 37°C, allowing for the formation of visible purple formazan crystals.[1][17]

  • Solubilization: Carefully remove the medium containing MTT.[19] Add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][14] Gently shake the plate for 10 minutes.[19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.[21]

D. Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[1][21]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[22] LDH is a stable cytoplasmic enzyme that is released upon loss of cell membrane integrity, making it an excellent marker for necrosis or late-stage apoptosis.[22]

LDH_Workflow arrow Start 1. Seed and treat cells with nitroquinoline derivative Controls 2. Prepare controls: - Spontaneous LDH release (untreated) - Maximum LDH release (lysis buffer) Start->Controls arrow1 arrow1 Incubate 3. Incubate plate for desired period (24-72h) Controls->Incubate arrow2 arrow2 Collect 4. Centrifuge plate, transfer supernatant to a new plate Incubate->Collect arrow3 arrow3 Reaction 5. Add LDH reaction mixture (substrate, cofactor, dye) Collect->Reaction arrow4 arrow4 Incubate2 6. Incubate for up to 30 min at room temp, protected from light Reaction->Incubate2 arrow5 arrow5 Stop 7. Add stop solution to each well Incubate2->Stop arrow6 arrow6 Read 8. Measure absorbance at ~490 nm Stop->Read arrow7 arrow7 Analyze 9. Calculate % cytotoxicity Read->Analyze arrow8 arrow8

Caption: Experimental workflow for the LDH cytotoxicity assay.

A. Principle Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like INT) into a colored formazan product.[22][23] The intensity of the color, measured at ~490 nm, is proportional to the amount of LDH released and thus to the number of damaged cells.[22][23]

B. Materials

  • Cell culture setup as described for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, lysis buffer, and stop solution) or individually prepared reagents.[23][24]

  • Sterile 96-well flat-bottom plates.

  • Microplate reader.

C. Protocol

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions as described in steps 1 & 2 of the MTT protocol.

  • Set Up Controls: For each plate, prepare three sets of control wells (typically in triplicate):

    • Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

    • Positive Control: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment (for maximum LDH release).

    • Blank Control: Medium only (for background absorbance).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (often 1M acetic acid) to each well.[23]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to correct for background.[23]

D. Data Analysis

  • Subtract the background absorbance (680 nm) from the 490 nm readings.

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

References

Application Notes and Protocols for Assessing In Vivo Mutagenicity of 4-Nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroquinoline 1-oxide (4-NQO) is a potent mutagen and carcinogen widely used as a positive control in genotoxicity studies.[1] Its mechanism of action involves metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which forms stable DNA adducts, primarily with guanine and adenine residues.[2][3] 4-NQO also induces oxidative stress, leading to further DNA damage.[2] This document provides a detailed experimental workflow and protocols for assessing the in vivo mutagenicity of 4-NQO using a battery of standard assays.

Mechanism of Action of 4-Nitroquinoline 1-oxide

4-NQO is a pro-mutagen that requires metabolic activation to exert its genotoxic effects. In the cell, it is reduced to the reactive intermediate 4-hydroxyaminoquinoline 1-oxide (4-HAQO). This metabolite can then be further activated, for example by acetylation, to a species that covalently binds to DNA, forming bulky adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations. The primary DNA repair pathway responsible for removing 4-NQO-induced adducts is Nucleotide Excision Repair (NER).[4][5]

Experimental Workflow

A comprehensive assessment of the in vivo mutagenicity of 4-NQO involves a tiered approach, beginning with the detection of DNA damage and culminating in the measurement of gene mutations and chromosomal aberrations. The following workflow is recommended:

G cluster_0 Experimental Workflow for 4-NQO In Vivo Mutagenicity A Animal Dosing with 4-NQO B Sample Collection (Peripheral Blood, Bone Marrow, Target Tissues) A->B Exposure C Comet Assay (DNA Strand Breaks) (OECD 489) B->C DNA Damage Assessment D Micronucleus Test (Chromosomal Damage) (OECD 474) B->D Cytogenetic Analysis E Pig-a Gene Mutation Assay (Gene Mutation) (Draft OECD TG) B->E Gene Mutation Analysis F Data Analysis and Interpretation C->F D->F E->F

Caption: A streamlined workflow for the in vivo assessment of 4-NQO mutagenicity.

Signaling Pathway of 4-NQO Induced DNA Damage and Repair

The genotoxicity of 4-NQO triggers a complex cellular response involving DNA damage signaling and repair pathways. The following diagram illustrates the key events:

G cluster_0 4-NQO DNA Damage and Repair Pathway NQO 4-Nitroquinoline 1-oxide (4-NQO) HAQO Metabolic Activation (e.g., reduction to 4-HAQO) NQO->HAQO Adducts DNA Adduct Formation (Bulky Lesions) HAQO->Adducts ROS Reactive Oxygen Species (ROS) Production HAQO->ROS DDR DNA Damage Response (DDR) (e.g., ATM/ATR, p53 activation) Adducts->DDR ReplicationForkStalling Replication Fork Stalling Adducts->ReplicationForkStalling OxidativeDamage Oxidative DNA Damage (e.g., 8-oxodG) ROS->OxidativeDamage OxidativeDamage->DDR NER Nucleotide Excision Repair (NER) DDR->NER repairs bulky adducts BER Base Excision Repair (BER) DDR->BER repairs oxidative damage Apoptosis Cell Cycle Arrest / Apoptosis DDR->Apoptosis NER->Apoptosis if damage is excessive BER->Apoptosis if damage is excessive Mutations Mutations (Point mutations, frameshifts) ReplicationForkStalling->Mutations error-prone repair/replication

Caption: Cellular response to 4-NQO-induced DNA damage.

Experimental Protocols

In Vivo Micronucleus Test (OECD Guideline 474)

The micronucleus test assesses chromosomal damage by detecting fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[6][7][8][9]

Protocol:

  • Animal Selection and Dosing:

    • Use healthy, young adult rodents (e.g., mice or rats).[10][11]

    • Administer 4-NQO via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a minimum of three dose levels, along with a vehicle control and a positive control (e.g., cyclophosphamide).[6][11] The dose levels should be selected based on a preliminary toxicity study to determine the maximum tolerated dose (MTD).[6][12]

    • Typically, animals are treated for two consecutive days.[11]

  • Sample Collection:

    • Collect bone marrow or peripheral blood at 24 and 48 hours after the final dose.[6][10]

  • Slide Preparation and Staining:

    • For bone marrow, flush femurs with fetal bovine serum. Create smears on glass slides.

    • For peripheral blood, create thin blood smears.

    • Fix the slides in methanol and stain with a fluorescent dye (e.g., acridine orange) or Giemsa stain to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).[11]

  • Scoring and Data Analysis:

    • Microscopically score at least 4000 PCEs per animal for the presence of micronuclei.[6]

    • Determine the ratio of PCEs to NCEs to assess bone marrow toxicity.

    • A positive response is characterized by a dose-dependent and statistically significant increase in the frequency of micronucleated PCEs.[6]

ParameterVehicle Control4-NQO (Low Dose)4-NQO (Mid Dose)4-NQO (High Dose)Positive Control
Micronucleated PCEs (%) BaselineIncreaseDose-dependent increaseSignificant increaseMarked increase
PCE/(PCE+NCE) Ratio NormalNo significant changePossible slight decreaseDose-dependent decreaseSignificant decrease

This table represents expected trends. Actual values will vary based on experimental conditions.

In Vivo Alkaline Comet Assay (OECD Guideline 489)

The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells.[13][14][15][16][17]

Protocol:

  • Animal Dosing and Tissue Collection:

    • Dose animals with 4-NQO as described for the micronucleus test.

    • At selected time points (e.g., 2-6 hours and 24 hours post-dosing), euthanize the animals and collect target tissues (e.g., liver, stomach, blood).[14] The choice of tissue should be based on the expected route of exposure and metabolism of 4-NQO.[14]

  • Single-Cell Suspension Preparation:

    • Mince and/or enzymatically digest the tissues to obtain a single-cell suspension. Keep samples on ice to prevent further DNA damage.

  • Slide Preparation and Lysis:

    • Embed the cell suspension in low-melting-point agarose on a microscope slide.

    • Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.[18]

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[18][19]

    • Apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" tail.[18]

  • Staining and Scoring:

    • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric.[14]

    • Score at least 150 cells per animal.

ParameterVehicle Control4-NQO (Low Dose)4-NQO (Mid Dose)4-NQO (High Dose)Positive Control
% Tail DNA MinimalIncreaseDose-dependent increaseSignificant increaseMarked increase

This table represents expected trends. Actual values will vary based on experimental conditions.

In Vivo Pig-a Gene Mutation Assay (Draft OECD Guideline)

The Pig-a assay is a method for measuring in vivo gene mutation by detecting the loss of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of red blood cells.[20][21][22]

Protocol:

  • Animal Dosing:

    • A 28-day repeated-dose regimen is preferred for regulatory studies to allow for the accumulation and expression of mutations.[21][23] Administer 4-NQO daily for 28 days.

  • Blood Sampling:

    • Collect small volumes of peripheral blood (e.g., from the tail vein) at multiple time points (e.g., pre-dose, day 15, day 29, and day 57) to monitor the induction and persistence of mutations.[24]

  • Sample Staining and Analysis:

    • Use a flow cytometry-based method. Stain red blood cells with fluorescently labeled antibodies against a GPI-anchored protein (e.g., CD59) and a marker for reticulocytes (immature red blood cells).[20][22]

    • Pig-a mutant cells will lack the GPI-anchored protein and will not be fluorescently labeled with the corresponding antibody.

  • Flow Cytometry and Data Analysis:

    • Analyze the samples using a flow cytometer to determine the frequency of mutant (GPI-anchor deficient) reticulocytes and total red blood cells.[20][22]

    • A positive result is indicated by a statistically significant, dose-related increase in the frequency of Pig-a mutant cells.

Time PointVehicle Control4-NQO (Low Dose)4-NQO (Mid Dose)4-NQO (High Dose)
Pre-dose BaselineBaselineBaselineBaseline
Day 15 BaselineSlight increaseIncreaseSignificant increase
Day 29 BaselineIncreaseDose-dependent increaseMarked increase
Day 57 BaselinePersistent elevationPersistent elevationPersistent elevation

This table represents expected trends. Actual values will vary based on experimental conditions.

Data Presentation and Interpretation

All quantitative data should be summarized in tables, as exemplified above, to facilitate comparison between dose groups and controls. Statistical analysis is crucial for interpreting the results. A positive result in any of these assays provides evidence for the in vivo mutagenicity of 4-NQO. The Comet assay indicates the induction of primary DNA damage, the micronucleus test demonstrates clastogenic and/or aneugenic activity, and the Pig-a assay confirms the induction of gene mutations. Together, these assays provide a comprehensive assessment of the genotoxic potential of 4-Nitroquinoline 1-oxide.

References

Application Notes and Protocols for the LC-MS/MS Detection of Methyl-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-nitroquinoline derivatives are a class of heterocyclic compounds with significant interest in toxicological and pharmacological research due to their potential genotoxic and carcinogenic properties. Accurate and sensitive detection methods are crucial for studying their metabolic fate, pharmacokinetics, and mechanisms of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful analytical platform for the selective and quantitative analysis of these derivatives in various biological matrices.[1] This document provides detailed application notes and protocols for the detection of methyl-nitroquinoline derivatives, with a focus on providing a robust and adaptable methodology.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, which is essential for detecting trace levels of methyl-nitroquinoline derivatives in complex biological samples.[1] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.[1]

Liquid Chromatography (LC) Conditions

A robust LC separation is critical to minimize matrix effects and ensure accurate quantification.[1] A reversed-phase method is proposed, and the separation of positional isomers may require careful optimization of the mobile phase and column chemistry.[2]

Table 1: Proposed Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Note: For Mass-Spec (MS) compatible applications, formic acid is recommended over phosphoric acid.[3]

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The key to a sensitive and selective LC-MS/MS method is the optimization of MRM transitions for each specific methyl-nitroquinoline derivative.

Table 2: Predicted MRM Transitions for a Generic Methyl-Nitroquinoline Derivative

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl-nitroquinolineUser DeterminedUser DeterminedUser Optimized
Example: 7-Methyl-4-nitroquinoline 1-oxide 191.1Predicted: 175.1 (Loss of O)User Optimized
Predicted: 145.1 (Loss of NO₂)User Optimized

Note: The user must determine the optimal precursor and product ions, as well as collision energies, by direct infusion of a pure standard of the specific methyl-nitroquinoline derivative of interest. Fragmentation will likely involve the loss of the nitro group and, if applicable, the N-oxide oxygen.[1]

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol outlines a protein precipitation method for the extraction of methyl-nitroquinoline derivatives from plasma or serum.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) working solution (e.g., an isotopically labeled analog)

  • Cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g at 4 °C)

  • Nitrogen evaporator

  • Reconstitution solution (initial mobile phase conditions)

Procedure:

  • Thawing: Thaw frozen plasma or serum samples on ice.[1]

  • Aliquoting: Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample and vortex briefly.[1]

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.[1]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.[1]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1]

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.[1]

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Method Validation

The developed LC-MS/MS method must be validated according to relevant guidelines (e.g., ICH) to ensure its suitability for the intended application.[2][4][5]

Table 3: Key Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS.
Linearity and Range The concentration range over which the method is accurate, precise, and linear.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision (%RSD) ≤ 20%; Accuracy within 80-120%
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LOQ)
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.%RSD ≤ 15% (≤ 20% at LOQ)
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should not change significantly from the initial concentration.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 4: Example of Quantitative Data Summary

CompoundLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r²)
Methyl-nitroquinoline Isomer 1 User DeterminedUser DeterminedUser DeterminedUser Determined
Methyl-nitroquinoline Isomer 2 User DeterminedUser DeterminedUser DeterminedUser Determined
... ............

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of methyl-nitroquinoline derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Plasma, Serum) Spiking Internal Standard Spiking SampleCollection->Spiking Precipitation Protein Precipitation (Cold Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for LC-MS/MS analysis of methyl-nitroquinoline derivatives.

Proposed Signaling Pathway

The carcinogenicity of the related compound 4-nitroquinoline 1-oxide (4-NQO) is mediated through its metabolic activation to reactive intermediates that can damage DNA and activate signaling pathways such as the Ras pathway, which is involved in cell proliferation and survival.[3][6] It is presumed that methyl-nitroquinoline derivatives may follow a similar metabolic activation pathway.

signaling_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_signaling Downstream Signaling MNQ Methyl-Nitroquinoline Derivative ReactiveIntermediate Reactive Intermediate (e.g., Hydroxyamino Derivative) MNQ->ReactiveIntermediate Reduction DNA_Damage DNA Adducts & Oxidative Stress ReactiveIntermediate->DNA_Damage Ras Ras Activation DNA_Damage->Ras MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation Carcinogenesis Potential Carcinogenesis Proliferation->Carcinogenesis

Caption: Proposed metabolic activation and signaling pathway for methyl-nitroquinoline derivatives.

References

Application Notes and Protocols for Evaluating the Antimicrobial Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities.[1] As antimicrobial resistance presents a growing threat to global health, the development of novel anti-infective agents is critical.[2] Quinoline derivatives have emerged as a promising class of compounds, with many exhibiting potent activity against a broad spectrum of bacteria, fungi, protozoa, and viruses.[1][2] Their diverse mechanisms of action, most notably the inhibition of bacterial DNA synthesis, make them a fertile ground for drug discovery.[1][3]

This document provides a comprehensive guide to the standardized protocols used to assess the antimicrobial properties of quinoline derivatives, summarizes their quantitative activity, and illustrates key mechanisms and workflows.

Mechanisms of Antimicrobial Action

The efficacy of quinoline derivatives is rooted in their ability to disrupt essential cellular processes in microorganisms.

1. Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: A primary and well-understood mechanism, particularly for the fluoroquinolone class, is the targeting of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is essential for separating interlinked daughter chromosomes after replication.[1] Quinoline derivatives stabilize the enzyme-DNA complex, preventing the re-ligation of cleaved DNA strands. This action leads to an accumulation of double-strand breaks, ultimately triggering cell death.[1]

cluster_0 Bacterial Cell cluster_1 Quinoline Quinoline Derivative EnzymeComplex DNA Gyrase / Topoisomerase IV -DNA Complex Quinoline->EnzymeComplex Binds & Stabilizes DSB Double-Strand Breaks Accumulate EnzymeComplex->DSB Prevents Re-ligation SupercoiledDNA Supercoiled / Decatenated DNA EnzymeComplex->SupercoiledDNA Death Bacterial Cell Death DSB->Death Triggers RelaxedDNA Relaxed DNA RelaxedDNA->EnzymeComplex Normal Function

Inhibition of bacterial DNA topoisomerases by quinoline derivatives.

2. Inhibition of Fungal Lanosterol 14α-demethylase (LDM): In fungi, some quinoline-thiazole hybrids act by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane. By disrupting its synthesis, these derivatives compromise membrane integrity, leading to fungal cell death.[4]

Quantitative Data Presentation: Antimicrobial Activity

The antimicrobial potency of quinoline derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[1]

Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC)

Derivative Class/CompoundTarget Organism(s)MIC Range (µg/mL)Citations
N-methylbenzoindolo[3,2-b]-quinolineVancomycin-resistant E. faecium4[2]
9-bromo indolizinoquinoline-5,12-dioneS. aureus (MRSA)0.031[2]
2-sulfoether-4-quinoloneS. aureus, B. cereus0.8 - 1.61 (µM)[2]
Quinolone coupled hybrid 5dGram-positive & Gram-negative strains0.125 - 8[5]
Rhodanine incorporated quinolinesM. tuberculosis H37Ra1.66 - 9.57[1][2]
Quinoline-Sulfonamide Cd(II) ComplexS. aureus, E. coli0.00019 - 0.00609[6]
Facilely accessible quinoline derivative 6C. difficile1.0[7]
6-amino-4-methyl-1H-quinoline-2-one deriv.B. cerus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[8][9]
Quinolone-based dihydrotriazineS. aureus, E. coli2[10]

Table 2: Antifungal Activity of Selected Quinoline Derivatives (MIC)

Derivative Class/CompoundTarget Organism(s)MIC Range (µg/mL)Citations
Quinoline-based amidesG. candidum, C. albicans, P. chrysogenum5.6 - 7.7[1][11]
Quinoline-thiazole hybridsCandida species<0.06 - 1.95[1][4]
6-substituted quinolinesA. flavus, A. niger, F. oxysporum, C. albicansPotent activity observed[1]
Quinoline-Sulfonamide ligand 3aC. albicans0.00019[6]
Hybrid compounds 7c-dCryptococcus neoformans15.6[12]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the assessment of antimicrobial properties.[1]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is the gold standard for determining the MIC of an antimicrobial agent and is performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][4][13]

Materials:

  • 96-well sterile microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]

  • Test quinoline derivative (dissolved in a suitable solvent like DMSO)

  • Microbial culture

  • 0.5 McFarland turbidity standard[1]

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the suspension to achieve the desired final inoculum concentration, typically 5 x 10⁵ CFU/mL.[1][13]

  • Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly within the 96-well microtiter plate to achieve a range of test concentrations.[1][6]

  • Inoculation: Using a multichannel pipette, add the prepared microbial inoculum to each well containing the compound dilutions.[13]

  • Controls:

    • Positive Control: Inoculum without any test compound.

    • Negative Control: Broth only, without inoculum.

    • Solvent Control: Inoculum with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-24 hours for most bacteria).[1][13]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth, as observed by the naked eye.[1][13]

prep 1. Inoculum Preparation (0.5 McFarland Standard) inoculate 3. Inoculation of Wells prep->inoculate dilute 2. Serial Dilution of Quinoline Derivative in Plate dilute->inoculate controls 4. Prepare Controls (Positive, Negative, Solvent) inoculate->controls incubate 5. Incubation (e.g., 37°C, 18-24h) controls->incubate read 6. Read Results (Visual Inspection) incubate->read mic MIC Value Determined read->mic

Experimental workflow for the broth microdilution MIC test.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step to the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or loops

  • Incubator

Procedure:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells of the MIC plate that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto a fresh, sterile agar plate.

  • Incubation: Incubate the agar plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no microbial growth on the agar plate (typically defined as a ≥99.9% reduction in the initial inoculum).

mic_plate Start with Completed MIC Assay Plate select_wells Select Wells with No Visible Growth (Concentrations ≥ MIC) mic_plate->select_wells subculture Subculture Aliquots onto Agar Plates select_wells->subculture incubate Incubate Agar Plates (e.g., 37°C, 18-24h) subculture->incubate read_mbc Observe for Bacterial Growth incubate->read_mbc mbc_value MBC = Lowest Concentration with No Growth on Agar read_mbc->mbc_value

Logical relationship between MIC and MBC determination.
Protocol 3: Anti-Biofilm Formation Assay

This assay assesses the ability of a compound to prevent the formation of microbial biofilms.[1]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Materials from Protocol 1

  • Phosphate-buffered saline (PBS)

  • Methanol (for fixation)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or Ethanol (for solubilization)

  • Microplate reader

Procedure:

  • Preparation: Prepare a standardized bacterial suspension and serial dilutions of the quinoline derivative in a 96-well plate as described for the MIC assay.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (this may require longer incubation times, e.g., 24-48 hours, and specific media).

  • Washing: After incubation, carefully discard the planktonic (free-floating) cells and gently wash the wells with PBS to remove any remaining non-adherent cells.

  • Fixation and Staining: Fix the adherent biofilm with methanol, allow it to air dry, and then stain with a 0.1% crystal violet solution for 15-20 minutes.[1]

  • Solubilization and Quantification: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid).[1]

  • Measurement: Measure the absorbance of the solubilized stain using a microplate reader at approximately 570 nm. The degree of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.[1]

Conclusion: The quinoline scaffold remains a highly valuable structure in the quest for novel antimicrobial agents.[1] A thorough understanding of their mechanisms of action, combined with the application of robust and standardized evaluation protocols as detailed herein, is paramount for the successful development of the next generation of therapies to combat the ever-evolving threat of microbial infections.[1]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Methyl-3-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Methyl-3-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound is typically achieved through a multi-step process. A common route involves the synthesis of a 4-methylquinoline precursor, followed by a regioselective nitration step. Established methods for creating the quinoline core include the Skraup, Doebner-von Miller, and Combes syntheses.

Q2: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 3-nitro position?

A2: Achieving high regioselectivity in the nitration of quinolines can be challenging. The position of nitration is influenced by the reaction conditions and the directing effects of existing substituents. For 4-methylquinoline, the 3-position is electronically favored for electrophilic attack. To enhance selectivity, consider optimizing the nitrating agent, reaction temperature, and solvent. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that modifying the electronic and steric effects can lead to total regioselectivity.[1]

Q3: I am observing significant tar formation during the quinoline synthesis step. What causes this and how can it be minimized?

A3: Tar formation is a frequent issue in quinoline syntheses like the Skraup reaction, which often employs harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[2] To mitigate this, you can:

  • Use a moderator: Ferrous sulfate (FeSO₄) or boric acid can be added to make the reaction less violent.[2]

  • Control the temperature: Avoid excessively high temperatures by gently heating to initiate the reaction and carefully managing the exothermic phase.[2]

  • Optimize reactant addition: Slow, controlled addition of sulfuric acid with efficient cooling can prevent localized hotspots.[2]

Q4: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors, including incomplete reactions, side product formation, or purification losses. To improve the yield:

  • Ensure complete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Optimize reaction conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration. High-throughput screening and machine learning algorithms can accelerate this process.[3][4]

  • Purification: The crude product may require careful purification to remove byproducts and unreacted starting materials. Recrystallization from a suitable solvent is a common method.[5]

Q5: What are the best practices for purifying the final this compound product?

A5: Purification is critical for obtaining a high-purity product. Common techniques include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is crucial; methanol and chloroform are often used for quinoline derivatives.[5][6]

  • Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, silica gel column chromatography can be effective.[7]

  • Washing: Washing the crude product with appropriate solvents can remove specific impurities. For instance, methanol washings can remove unreacted nitroanisidine in similar syntheses.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Reaction is too vigorous and difficult to control (Skraup Synthesis) The Skraup synthesis is notoriously exothermic.[2]Add a moderator like ferrous sulfate (FeSO₄).[2] Add concentrated sulfuric acid slowly with efficient cooling and stirring.[2]
Low yield of the desired 3-nitro isomer Suboptimal nitration conditions leading to a mixture of isomers.Carefully control the reaction temperature, typically keeping it low (e.g., below 0°C) during the addition of the nitrating mixture.[8] Experiment with different nitrating agents (e.g., fuming nitric acid in sulfuric acid).
Formation of a black, tarry crude product Polymerization of reactants under harsh acidic conditions.[2]Use a moderator to control the reaction rate.[2] Optimize the reaction temperature to avoid excessive heat.[2] Consider purification by steam distillation followed by extraction to separate the product from the tar.[2]
Product precipitates out of solution during work-up The product may have low solubility in the work-up solvent (e.g., water).Use a larger volume of the solvent. Perform extractions with a suitable organic solvent like ethyl acetate.
Difficulty in purifying the final product Presence of closely related isomers or other byproducts.Employ column chromatography with a carefully selected eluent system for separation. Attempt recrystallization from a different solvent or a solvent mixture.

Experimental Protocols

Below are detailed experimental protocols adapted from the synthesis of similar quinoline derivatives.

Step 1: Synthesis of 4-Methylquinoline (via Doebner-von Miller Reaction - Adapted)

This protocol is a general representation of the Doebner-von Miller reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline and hydrochloric acid.

  • Reagent Addition: Slowly add crotonaldehyde to the stirred mixture. An exothermic reaction may occur.

  • Oxidizing Agent: Introduce an oxidizing agent, such as nitrobenzene, to the reaction mixture.

  • Reaction: Gently heat the mixture to reflux for several hours. Monitor the reaction's completion using TLC.

  • Work-up: After cooling, make the reaction mixture alkaline with a sodium hydroxide solution.

  • Purification: Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Step 2: Nitration of 4-Methylquinoline to this compound (Adapted)

This protocol is adapted from general procedures for the nitration of quinoline derivatives.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of 4-methylquinoline in concentrated sulfuric acid to -5°C in an ice-salt bath.

  • Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the stirred solution of 4-methylquinoline, ensuring the temperature is maintained below 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of related nitroquinoline compounds, which can serve as a reference for optimizing the synthesis of this compound.

Compound Reactants Reaction Conditions Yield Reference
7-Methyl-8-nitroquinolinem-toluidine, glycerolSkraup synthesis followed by nitration (HNO₃, H₂SO₄)69% (based on mixture)[5]
2-Methyl-6-nitroquinoline4-nitroaniline, crotonaldehydeCyclization in concentrated HCl, reflux at 105°C47%[5]
6-Methoxy-8-nitroquinolineSubstituted aromatic amineNot specified68%[6]
8-Nitroquinolineo-nitroaniline, glycerine, arsenic acid, H₂SO₄Heated for 3 hours55%[9]

Visualized Workflows and Pathways

Synthesis Pathway for this compound

G cluster_step1 Step 1: Quinoline Synthesis (e.g., Doebner-von Miller) cluster_step2 Step 2: Nitration Aniline Aniline FourMethylquinoline 4-Methylquinoline Aniline->FourMethylquinoline  HCl, Oxidizing Agent Crotonaldehyde Crotonaldehyde Crotonaldehyde->FourMethylquinoline FinalProduct This compound FourMethylquinoline->FinalProduct NitratingMixture Fuming HNO₃ / H₂SO₄ NitratingMixture->FinalProduct G Define Define Objectives (Yield, Purity) Identify Identify Key Variables (Temp, Time, Conc.) Define->Identify DOE Design of Experiments (DoE) Identify->DOE Execute Execute Experiments DOE->Execute Analyze Analyze Results (TLC, NMR, HPLC) Execute->Analyze Model Model & Predict (Optional: Machine Learning) Analyze->Model Optimize Optimized Conditions Analyze->Optimize Model->DOE Iterate Validate Validate & Scale-Up Optimize->Validate G Start Low Yield or Purity Issue CheckReaction Was the reaction complete? Start->CheckReaction CheckPurity Is the crude product impure? CheckReaction->CheckPurity Yes Incomplete Incomplete Reaction CheckReaction->Incomplete No Impure Impure Product CheckPurity->Impure OptimizeTimeTemp Increase reaction time or temperature Incomplete->OptimizeTimeTemp CheckCatalyst Check catalyst activity Incomplete->CheckCatalyst SideReactions Side reactions or tarring? Impure->SideReactions PurificationIssue Difficulty in purification? Impure->PurificationIssue YesTar Yes SideReactions->YesTar NoTar No SideReactions->NoTar YesPurify Yes PurificationIssue->YesPurify NoPurify No PurificationIssue->NoPurify ModifyConditions Modify conditions (add moderator, lower temp) YesTar->ModifyConditions OptimizePurification Optimize purification (recrystallization, chromatography) YesPurify->OptimizePurification FinalProduct Improved Yield/Purity ModifyConditions->FinalProduct OptimizePurification->FinalProduct

References

Technical Support Center: Synthesis of 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of 4-Methyl-3-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The typical starting material is 4-methylquinoline, which is also known as lepidine. It can be synthesized through various methods, with the Doebner-von Miller reaction being a common approach, involving the condensation of aniline with methyl vinyl ketone.

Q2: What are the primary challenges in the nitration of 4-methylquinoline?

The main challenges include controlling the regioselectivity of the nitration to favor the 3-position over other positions (such as 5, 6, or 8), preventing over-nitration to dinitro or trinitro products, and managing the exothermic nature of the reaction. The nitration of lepidine has been reported to yield the 8-nitro isomer, making the selective synthesis of the 3-nitro isomer a significant hurdle.[1]

Q3: How can I monitor the progress of the nitration reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material (4-methylquinoline), the desired product (this compound), and any potential isomers or byproducts.

Q4: What are the recommended methods for purifying the crude this compound?

Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. The choice of solvent for recrystallization is crucial for obtaining a high-purity product and may require some experimentation with solvents like ethanol, methanol, or mixtures of solvents.

Troubleshooting Guides

Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Short reaction time.1. Increase the concentration of sulfuric acid in the mixed acid or use fuming nitric acid. 2. Cautiously increase the reaction temperature in small increments, monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC.
Formation of significant byproducts 1. Reaction temperature is too high, leading to oxidation or decomposition. 2. Over-nitration due to harsh conditions.1. Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. 2. Reduce the reaction time or use a milder nitrating agent.
Product loss during workup 1. Incomplete extraction of the product. 2. Product is partially soluble in the aqueous layer.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Poor Purity/Presence of Isomers
Symptom Possible Cause(s) Suggested Solution(s)
Presence of multiple spots on TLC after reaction Formation of regioisomers (e.g., 5-nitro, 6-nitro, 8-nitro isomers).1. Carefully control the reaction temperature, as it can influence isomer distribution. 2. Use a directing group on the quinoline ring, if possible, to favor nitration at the 3-position. 3. Employ careful column chromatography with a shallow gradient to separate the isomers.
Product does not crystallize or forms an oil 1. Presence of impurities inhibiting crystallization. 2. The product may be a low-melting solid or an oil at room temperature.1. Purify the crude product thoroughly by column chromatography before attempting recrystallization. 2. Try different recrystallization solvents or solvent mixtures. If the product is an oil, consider purification by distillation under reduced pressure if thermally stable.
Contamination with starting material Incomplete reaction.1. Increase the reaction time or temperature as described in the "Low Yield" section. 2. Use a slight excess of the nitrating agent.

Summary of Quantitative Data

The following table provides a summary of typical reaction conditions and expected outcomes for the synthesis of 4-methylquinoline and its subsequent nitration. These values are based on analogous procedures and may require optimization for specific experimental setups.

Parameter Synthesis of 4-Methylquinoline (Lepidine) Nitration of 4-Methylquinoline
Key Reagents Aniline, Methyl vinyl ketone, Hydrochloric acid, Ferric chloride4-Methylquinoline, Concentrated Nitric Acid, Concentrated Sulfuric Acid
Solvent EthanolConcentrated Sulfuric Acid
Reaction Temperature Reflux (approx. 78 °C)0 - 10 °C
Reaction Time 4 - 6 hours1 - 3 hours
Molar Ratio (Reactant:Reagent) Aniline:Methyl vinyl ketone (1:1.2)4-Methylquinoline:Nitric Acid (1:1.1)
Typical Yield 60 - 75%40 - 60% (isomer mixture)
Purity (after purification) >98%>99% (for the isolated 3-nitro isomer)

Experimental Protocols

Protocol 1: Synthesis of 4-Methylquinoline (Lepidine)

This protocol is adapted from established methods for the synthesis of lepidine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (0.1 mol) in ethanol (100 mL).

  • Catalyst Addition: Add ferric chloride (0.01 mol) and concentrated hydrochloric acid (0.1 mol) to the solution.

  • Reagent Addition: Slowly add methyl vinyl ketone (0.12 mol) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure 4-methylquinoline.

Protocol 2: Nitration of 4-Methylquinoline to this compound

This protocol is a plausible method adapted from the nitration of similar quinoline derivatives.[2] Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood with appropriate personal protective equipment.

  • Preparation of Nitrating Mixture: In a dropping funnel, slowly add concentrated nitric acid (0.11 mol) to chilled concentrated sulfuric acid (50 mL) while keeping the temperature below 10 °C.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 4-methylquinoline (0.1 mol) in concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 4-methylquinoline, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Filtration: Slowly neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide until a precipitate forms. Filter the crude product and wash with cold water until the washings are neutral.

  • Purification: Dry the crude product. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers. The 3-nitro isomer is typically more polar than the starting material and other non-polar byproducts. Further purify the isolated this compound by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Methylquinoline cluster_nitration Nitration to this compound s_start Start: Aniline, Methyl Vinyl Ketone s_reaction Doebner-von Miller Reaction (Ethanol, HCl, FeCl3, Reflux) s_start->s_reaction s_workup Neutralization & Extraction s_reaction->s_workup s_purification Vacuum Distillation s_workup->s_purification s_product Product: 4-Methylquinoline s_purification->s_product n_start Start: 4-Methylquinoline s_product->n_start Starting Material n_reaction Nitration (HNO3, H2SO4, 0-5 °C) n_start->n_reaction n_workup Quenching on Ice & Neutralization n_reaction->n_workup n_purification1 Column Chromatography n_workup->n_purification1 n_purification2 Recrystallization n_purification1->n_purification2 n_product Final Product: This compound n_purification2->n_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Experiment Outcome low_yield Low Yield? start->low_yield poor_purity Poor Purity? low_yield->poor_purity No check_temp Check Temperature low_yield->check_temp Yes success Successful Synthesis poor_purity->success No isomer_sep Optimize Chromatography poor_purity->isomer_sep Yes check_time Check Reaction Time check_temp->check_time check_reagents Check Reagent Concentration check_time->check_reagents recrystall Optimize Recrystallization isomer_sep->recrystall over_nitration Check Reaction Conditions recrystall->over_nitration

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Troubleshooting common issues in the nitration of methylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the electrophilic nitration of methylquinolines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of my desired nitromethylquinoline. What are the common causes and how can I improve it?

A1: Low yields in the nitration of methylquinolines can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that the reaction has been allowed to proceed for a sufficient amount of time; monitoring by Thin Layer Chromatography (TLC) is highly recommended. Secondly, the reaction temperature is critical. If the temperature is too low, the reaction rate may be too slow, while excessively high temperatures can lead to the formation of degradation products and byproducts.[1] Lastly, ensure your reagents, particularly the nitric and sulfuric acids, are of high purity and appropriate concentration, as the presence of excess water can hinder the formation of the active nitronium ion (NO₂⁺).[2]

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the nitration?

A2: The formation of multiple isomers is a common challenge in the nitration of substituted quinolines. Under typical nitrating conditions (concentrated HNO₃/H₂SO₄), the quinoline nitrogen is protonated, deactivating the pyridine ring to electrophilic attack. Substitution therefore occurs on the benzene ring, primarily at the 5- and 8-positions.[3] The position of the methyl group, an ortho-, para-directing activator, will further influence the substitution pattern. For example, nitration of 6-methylquinoline is expected to yield primarily 6-methyl-5-nitroquinoline and 6-methyl-8-nitroquinoline. To improve regioselectivity, precise temperature control is crucial, as lower temperatures often favor the kinetic product. Additionally, exploring alternative nitrating agents, such as acetyl nitrate, may offer better control in some cases.

Q3: The nitration of my methylquinoline results in a dark, tarry reaction mixture. What is causing this and how can I prevent it?

A3: The formation of dark-colored or tarry mixtures is typically a result of oxidative side reactions or "runaway" reactions due to poor temperature control. The strong acidic and oxidizing conditions of the nitrating mixture can cause degradation of the starting material or the product, especially at elevated temperatures. To mitigate this, ensure the following:

  • Slow Reagent Addition: The nitrating mixture should be added dropwise to the solution of methylquinoline in sulfuric acid.

  • Efficient Cooling: Maintain a low reaction temperature (typically 0-10 °C) using an ice bath throughout the addition.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized overheating.

Q4: I am having difficulty isolating and purifying my nitromethylquinoline product. What are the best practices?

A4: The primary challenges in purifying nitromethylquinolines are the removal of residual acid and the separation of isomers.

  • Acid Removal: After quenching the reaction on ice, it is crucial to thoroughly wash the crude product with cold water to remove any remaining acid. A subsequent wash with a dilute sodium bicarbonate solution can also be effective.

  • Isomer Separation: Isomeric products often have very similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system and using a high-performance silica gel can improve separation. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often an effective method for purifying the major isomer, provided there is a significant difference in the solubilities of the isomers.

Quantitative Data on Methylquinoline Nitration

The following table summarizes typical outcomes for the nitration of various methylquinolines under standard mixed-acid conditions. Please note that yields and isomer ratios can vary significantly with reaction conditions.

Methylquinoline IsomerMajor ProductsTypical YieldsIsomer Ratio (approx.)
2-Methylquinoline 2-Methyl-5-nitroquinoline & 2-Methyl-8-nitroquinolineModerate to GoodVaries with conditions
4-Methylquinoline 4-Methyl-5-nitroquinoline & 4-Methyl-8-nitroquinolineModerate to GoodVaries with conditions
6-Methylquinoline 6-Methyl-5-nitroquinoline & 6-Methyl-8-nitroquinolineGood5-nitro favored
7-Methylquinoline 7-Methyl-8-nitroquinoline & 7-Methyl-5-nitroquinolineGood8-nitro highly favored
8-Methylquinoline 8-Methyl-5-nitroquinoline & 8-Methyl-7-nitroquinolineModerate to Good5-nitro favored

Experimental Protocols

General Protocol for the Nitration of Methylquinoline

This protocol is a general guideline and may require optimization for specific methylquinoline isomers and desired outcomes.

Materials:

  • Methylquinoline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methylquinoline in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of methylquinoline, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate at this stage.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Logical Flowchart for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Nitromethylquinoline check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend reaction time or slightly increase temperature. incomplete->extend_time end Yield Improved extend_time->end check_temp Review Reaction Temperature complete->check_temp temp_high Temperature Too High check_temp->temp_high High temp_low Temperature Too Low check_temp->temp_low Low check_reagents Verify Reagent Quality check_temp->check_reagents Optimal optimize_temp_high Action: Ensure efficient cooling and slow addition of nitrating agent. temp_high->optimize_temp_high optimize_temp_low Action: Allow reaction to warm slightly or run for a longer duration. temp_low->optimize_temp_low optimize_temp_high->end optimize_temp_low->end reagents_ok Reagents OK check_reagents->reagents_ok Good reagents_bad Poor Reagent Quality check_reagents->reagents_bad Poor reagents_ok->end use_fresh_reagents Action: Use fresh, anhydrous acids. reagents_bad->use_fresh_reagents use_fresh_reagents->end

Caption: Troubleshooting workflow for addressing low product yield.

Regioselectivity in the Nitration of 6-Methylquinoline

regioselectivity_6_methylquinoline start 6-Methylquinoline conditions HNO3 / H2SO4 start->conditions intermediate Protonated Quinolinium Ion (Pyridine ring deactivated) conditions->intermediate directing_effects Directing Effects intermediate->directing_effects methyl_effect Methyl Group: Ortho-, Para-director (Activating) directing_effects->methyl_effect ring_effect Deactivated Pyridine Ring: Directs to Benzene Ring (Positions 5 & 8) directing_effects->ring_effect product1 6-Methyl-5-nitroquinoline (Major Product) directing_effects->product1 Favored product2 6-Methyl-8-nitroquinoline (Minor Product) directing_effects->product2 Less Favored

Caption: Factors influencing regioselectivity in 6-methylquinoline nitration.

References

Stability and degradation of 4-Methyl-3-nitroquinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitroquinoline. The information is curated to address potential challenges related to the stability and degradation of this compound under typical experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of similar nitroaromatic compounds, the primary degradation routes are expected to be microbial degradation and advanced oxidation processes. For instance, related compounds like 4-methylquinoline can be metabolized by bacteria such as Pseudomonas putida, leading to hydroxylated and ring-cleaved products.[1] Similarly, other nitroaromatic compounds are susceptible to degradation through advanced oxidation processes that utilize highly reactive hydroxyl radicals.

Q2: What are the primary factors that can affect the stability of this compound in my experiments?

A2: Key factors that can influence the stability of this compound include exposure to light, high temperatures, extreme pH conditions (acidic or basic), and the presence of oxidizing or reducing agents. For many nitroaromatic compounds, exposure to light and moisture should be minimized as a general precaution.[2]

Q3: I am observing higher-than-expected cytotoxicity in my cell-based assays. Could this be related to the degradation of this compound?

A3: Yes, this is a possibility. The degradation of nitroaromatic compounds can lead to the formation of highly reactive intermediates. For example, the related compound 4-nitroquinoline 1-oxide (4NQO) is metabolically reduced to 4-hydroxyaminoquinoline 1-oxide (4HAQO), a proximate carcinogen that can form DNA adducts.[2] The degradation process can also generate reactive oxygen species (ROS), which can induce significant cellular stress and DNA damage, leading to cell death.[2] If you suspect degradation, it is advisable to prepare fresh solutions for each experiment and minimize the exposure of your stock solutions to light and air.[2]

Q4: My analytical results (e.g., HPLC, spectrophotometry) are inconsistent. Can degradation of this compound be a factor?

A4: Inconsistent analytical readings can be a sign of compound instability. The degradation of this compound into various byproducts would alter its physicochemical properties, leading to changes in retention times, peak shapes, or absorbance spectra. It is recommended to use an analytical method, such as HPLC, to assess the purity and stability of your compound over the course of your experiments.[2]

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity or Unexpected Cytotoxicity
Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. 2. Proper Storage: Store the solid compound and stock solutions in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term stability, storage at -20°C is recommended. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 4. Purity Check: Regularly check the purity of your stock solution using HPLC to monitor for the appearance of degradation peaks.
Formation of Reactive Metabolites 1. Control for ROS: Include antioxidants (e.g., N-acetylcysteine) in your cell culture medium as a control to determine if reactive oxygen species are contributing to the observed effects. 2. Metabolite Analysis: If possible, use LC-MS to analyze cell culture media or cell lysates for the presence of potential metabolites.
Issue 2: Variability in Analytical Measurements (HPLC, LC-MS)
Potential Cause Troubleshooting Steps
Sample Instability 1. Control Sample Temperature: Keep samples in an autosampler cooled to 4°C during analysis to minimize degradation. 2. Analyze Immediately: Analyze samples as quickly as possible after preparation. 3. Stability in Mobile Phase: Assess the stability of this compound in the mobile phase over the typical run time of your analysis.
Photodegradation 1. Use Amber Vials: Protect samples from light by using amber glass vials or by wrapping clear vials in aluminum foil. 2. Dim Lighting: Prepare samples under low-light conditions if the compound is found to be highly photosensitive.
Adsorption to Vials/Tubing 1. Use Low-Adsorption Vials: Consider using polypropylene or silanized glass vials. 2. System Passivation: Flush the HPLC system with a high concentration of the analyte to saturate active sites before running samples.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.[3][4]

Objective: To identify the conditions under which this compound degrades and to characterize its degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm). A PDA detector is recommended to assess peak purity.

  • Analysis: Inject the standard and stressed samples. Identify the peak for this compound based on the retention time of the standard. New peaks in the chromatograms of the stressed samples represent potential degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photodegradation A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Characterize Degradants (LC-MS) H->I

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree A Inconsistent Experimental Results? B Check for Compound Degradation A->B Yes C Review Experimental Protocol A->C No D Is the compound pure? (HPLC) B->D E Prepare Fresh Solutions D->E No G Optimize Storage Conditions D->G Yes H Are results still inconsistent? E->H F Source New Compound Batch F->E G->H I Investigate Other Variables H->I Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Enhancing the Biological Activity of the 4-Methyl-3-nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural modification of 4-methyl-3-nitroquinoline to enhance its biological activity.

Troubleshooting Guides

This section addresses specific issues users might encounter during the synthesis of quinoline derivatives and their subsequent biological evaluation.

Guide 1: Troubleshooting Quinoline Synthesis

Issue: Low or No Yield During Quinoline Cyclization

Low yields are a common challenge in traditional quinoline synthesis methods like the Skraup, Doebner-von Miller, or Friedländer reactions.[1] The following flowchart and Q&A provide a systematic approach to troubleshooting this issue.

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Q1: Is the catalyst appropriate and active? start->check_catalyst check_temp Q2: Is the reaction temperature optimal? check_catalyst->check_temp If catalyst is correct solution_catalyst Solution: Test different acid/base catalysts (e.g., H2SO4, PPA, NaOH). Verify catalyst concentration. check_catalyst->solution_catalyst No check_reactants Q3: Are the starting materials of sufficient purity and reactivity? check_temp->check_reactants If temperature is optimal solution_temp Solution: Adjust temperature. Too low may be sluggish; too high can cause decomposition. check_temp->solution_temp No check_water Q4: Has water been effectively removed from the reaction? check_reactants->check_water If reactants are pure solution_reactants Solution: Purify starting materials. Consider electronic effects (e.g., electron-withdrawing groups can hinder cyclization). check_reactants->solution_reactants No check_side_reactions Q5: Are there signs of side reactions (e.g., tar formation)? check_water->check_side_reactions If reaction is anhydrous solution_water Solution: Use anhydrous reagents and solvents. Employ a Dean-Stark trap if applicable. check_water->solution_water No solution_side_reactions Solution: For vigorous reactions like Skraup, add a moderator (e.g., FeSO4). Lower the temperature and ensure slow addition of reagents. check_side_reactions->solution_side_reactions Yes

Caption: A general troubleshooting workflow for addressing low yields.[1]

Q1: My Skraup synthesis is extremely vigorous and producing a lot of tar. A1: The Skraup synthesis is known to be highly exothermic.[2] To control the reaction, add a moderating agent like ferrous sulfate (FeSO₄) or boric acid.[1][2] Ensure that the sulfuric acid is added slowly with efficient cooling and that the mixture is stirred vigorously to dissipate heat.[2] Purification of the crude product, which is often a tar-like substance, can be achieved via steam distillation.[2]

Q2: I'm attempting a nucleophilic substitution on a 2,4-dichloro-3-nitroquinoline core, but the reaction is not regioselective. A2: The regioselectivity of nucleophilic substitution on this scaffold is highly dependent on reaction conditions. For the synthesis of 4-amino-3-nitroquinolines, microwave-assisted synthesis in water has been shown to be highly regioselective, favoring substitution at the C4 position.[3] If you are using conventional heating, consider lowering the temperature and carefully controlling the stoichiometry of the nucleophile.

Guide 2: Troubleshooting In Vitro Cytotoxicity Assays

Issue: High Variability or Inconsistent Results in Cell-Based Assays

Reliable cytotoxicity data is crucial for structure-activity relationship (SAR) studies. Inconsistencies can mask the true potential of your compounds.

Q1: My IC50 values for the same compound vary significantly between experiments. A1: High variability can stem from several sources. Ensure that cell passage numbers are consistent and that cells are in the logarithmic growth phase at the time of seeding. Most cytotoxicity assays, like the MTT assay, measure metabolic activity, which can be influenced by cell density and health.[4] Also, verify the final concentration of your solvent (e.g., DMSO) in the culture medium, as high concentrations can be toxic to cells.

Q2: My positive control (e.g., Erlotinib) is not showing the expected potency. A2: First, confirm the identity and purity of your positive control. If the control is sound, the issue may lie with the cell line. For targeted therapies, ensure your chosen cell line expresses the target at sufficient levels (e.g., EGFR for Erlotinib).[3] Cell lines can lose target expression over time with repeated passaging.[5] It is also important to remember that 2D cell cultures do not fully replicate the tumor microenvironment and may not always predict in vivo efficacy.[6][7]

Q3: The colorimetric signal in my MTT/MTS assay is low, even in the untreated control wells. A3: This suggests a general issue with cell health or the assay itself. Check for contamination in your cell cultures. Ensure that the incubation time with the tetrazolium dye is sufficient for color development. Also, be aware that some compounds can interfere with the assay's enzymatic reactions, leading to false positives or negatives.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the structural modification of the this compound scaffold to enhance anticancer activity? A1: A common and effective strategy for modifying quinoline scaffolds is nucleophilic substitution at the C4 position.[3][8][9] Starting with a precursor like 2,4-dichloro-3-nitroquinoline, you can introduce a variety of aryl or alkylamino side chains.[3] This approach has been shown to yield compounds with potent antiproliferative activity against cancer cell lines, particularly those that overexpress EGFR.[3]

Q2: How does the substituent at the C4 position influence anticancer activity in 3-nitroquinolines? A2: Based on studies of 4-amino-3-nitroquinoline derivatives, the nature of the substituent at the C4 (and C2) position is critical for activity. For instance, derivatives with a 4-fluoroanilino group at C2 and a 4-(dimethylamino)anilino group at C4 have demonstrated excellent anticancer activity, comparable to the EGFR inhibitor Erlotinib.[3] Generally, the introduction of an aromatic ring in the side chain can impact both activity and toxicity.[10]

Q3: Are there any known signaling pathways targeted by 4-amino-3-nitroquinoline derivatives? A3: While the exact mechanism for this specific class is still under investigation, studies have focused on their efficacy against cancer cell lines known to overexpress the Epidermal Growth Factor Receptor (EGFR).[3] This suggests that these compounds may exert their anticancer effects by inhibiting the EGFR signaling pathway, which is a critical pathway for cell proliferation, survival, and differentiation.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand EGF Ligand Ligand->EGFR Inhibitor 4-Amino-3-nitroquinoline Derivative (Proposed) Inhibitor->EGFR Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of selected 2,4-diamino-3-nitroquinoline derivatives against various human cancer cell lines.[3] Activity is reported as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM). Erlotinib was used as a positive control. Data for the parent this compound is not available in the cited literature.

Compound IDR¹ (at C2)R² (at C4)A-549 (Lung) IC₅₀ (µM)H-460 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
2e 4-Fluoroanilino4-(Dimethylamino)anilino0.490.580.52
2f 4-Fluoroanilino4-Morpholinoanilino0.981.050.89
2j 4-Chloroanilino4-(Dimethylamino)anilino1.121.211.15
3a 4-Morpholino4-Morpholino1.251.321.18
Erlotinib --0.850.920.88
Table adapted from data presented in the cited literature.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Aryl(alkyl)amino-3-nitroquinolines

This protocol is based on the regioselective nucleophilic substitution of 2,4-dichloro-3-nitroquinoline.[3]

Materials:

  • 2,4-dichloro-3-nitroquinoline

  • Appropriate primary or secondary amine (1 equivalent)

  • Deionized water

  • Microwave synthesizer

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a microwave-safe vial, suspend 2,4-dichloro-3-nitroquinoline (1 mmol) in deionized water (3-4 mL).

  • Add the desired amine (1 mmol) to the suspension.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 10-20 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and then dry it under a vacuum.

  • If necessary, purify the crude product further by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

synthesis_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Mix Reactants: 2,4-dichloro-3-nitroquinoline + Amine in Water mw Microwave Irradiation (100-120°C, 10-20 min) start->mw monitor Monitor by TLC mw->monitor workup Cool, Filter & Wash monitor->workup purify Purify (Column Chromatography) workup->purify char Characterize (NMR, MS) purify->char end_synth Pure Derivative char->end_synth start_bio Prepare Stock Solution of Derivative in DMSO end_synth->start_bio Test Compound assay Perform Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines start_bio->assay data Calculate IC50 Values assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar end_bio Lead Compound Identification sar->end_bio

Caption: General workflow for synthesis and biological evaluation.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This is a general protocol for assessing the antiproliferative activity of synthesized compounds against adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., A-549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized compounds and positive control (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds and positive control in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of your test compounds. Include wells for "untreated control" (medium with DMSO only) and "blank" (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

Addressing matrix effects in the mass spectrometry analysis of nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of nitroquinolines. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of nitroquinolines, with a focus on mitigating matrix effects.

Issue 1: Low or No Analyte Signal (Poor Sensitivity)

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Solid-Phase Extraction (SPE): Offers high recovery and is effective at removing matrix interferences.[2] A mixed-mode SPE sorbent can be particularly effective in removing unwanted matrix components from biological samples like serum.

    • Liquid-Liquid Extraction (LLE): A fundamental technique to separate nitroquinolines from interfering matrix components.

    • Protein Precipitation (PPT): A simpler but generally less clean method. It may be sufficient for less complex matrices or when followed by a more robust chromatographic separation.

  • Chromatographic Separation: Modify the liquid chromatography (LC) method to separate the nitroquinoline analytes from the interfering matrix components.

    • Gradient Modification: Adjusting the mobile phase gradient can improve the separation of analytes from matrix components.

    • Alternative Column Chemistry: Using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, can offer different selectivity for nitroaromatic compounds.

  • Adjust Mass Spectrometer (MS) Parameters:

    • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for nitroaromatic compounds.[3][4] This is because ionization in APCI occurs in the gas phase, which can be less affected by non-volatile matrix components.[2][5]

    • Optimize Ion Source Parameters: Fine-tune parameters such as capillary voltage, source temperature, and gas flows to maximize the analyte signal and minimize the contribution of background noise.[6]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[5] However, this may compromise the limit of detection if the analyte concentration is already low.

Issue 2: Inconsistent and Irreproducible Quantitative Results

Possible Cause: Variable matrix effects between different samples or injections. This can stem from inconsistencies in sample preparation or variations in the biological matrix itself.

Solutions:

  • Implement a Robust Internal Standard Strategy:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[7][8][9] This provides the most accurate compensation for variations.

    • Structural Analogue Internal Standard: If a SIL-IS is unavailable, a structural analogue that elutes close to the analyte of interest can be used. However, it may not compensate for matrix effects as effectively as a SIL-IS.[8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, including standards and quality controls. Automation of sample preparation can help to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of nitroquinoline analysis?

A: Matrix effects refer to the alteration of the ionization efficiency of a nitroquinoline analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[10][11]

Q2: How can I determine if my analysis is being affected by matrix effects?

A: The most common method is the post-extraction spike experiment . This involves comparing the peak area of a nitroquinoline standard prepared in a pure solvent to the peak area of the same standard spiked into an extracted blank matrix sample at the same concentration. A significant difference between the two peak areas indicates the presence of matrix effects.[6]

Q3: How is the matrix effect quantitatively calculated?

A: The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) x 100

  • A value < 100% indicates ion suppression .

  • A value > 100% indicates ion enhancement .

  • A value close to 100% suggests minimal matrix effect .[12]

Q4: Which sample preparation technique is best for minimizing matrix effects for nitroquinolines in biological fluids?

A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE) is often superior for complex matrices like plasma as it provides a cleaner extract, leading to higher analyte recoveries and reduced matrix effects compared to LLE and PPT.

  • Liquid-Liquid Extraction (LLE) is a versatile technique that can be optimized to selectively extract nitroquinolines.

  • Protein Precipitation (PPT) is a simpler and faster method but generally results in a dirtier extract with more significant matrix effects.

Q5: Is ESI or APCI a better ionization source for nitroquinoline analysis?

A: While ESI is widely used for its sensitivity with polar compounds, APCI can be less prone to matrix effects for certain nitroaromatic compounds .[3][4] ESI is more susceptible to ion suppression from non-volatile salts and other matrix components that can interfere with the droplet formation and desolvation process.[2][5] It is recommended to evaluate both ionization sources during method development to determine the optimal choice for your specific nitroquinoline analytes and matrix.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects in Plasma

Sample Preparation TechniqueAnalyte Recovery (%)Overall Matrix Effect (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) High and consistent (e.g., 85-98%)[2][13]LowerSuperior cleanup, high recoveryMore complex and time-consuming
Liquid-Liquid Extraction (LLE) Moderate to high (e.g., ~46%)[14]ModerateGood selectivity, established methodCan be labor-intensive, emulsion formation
Protein Precipitation (PPT) Variable, often lowerHigherSimple, fast, high-throughputLess clean extract, significant matrix effects

Data is generalized from studies on various compounds in plasma and may vary for specific nitroquinolines.

Table 2: Comparison of ESI and APCI Ionization Sources

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in solutionGas-phase chemical ionization
Analyte Suitability Polar, thermally labile, pre-charged moleculesLess polar, more volatile compounds
Susceptibility to Matrix Effects More susceptible to non-volatile salts and matrix componentsGenerally less susceptible to matrix effects[2][3][4]
Typical Flow Rates Lower flow rates (nL/min to low µL/min)Higher flow rates (µL/min to mL/min)
Recommendation for Nitroquinolines Good starting point, but prone to ion suppressionA strong alternative to consider, especially if matrix effects are observed with ESI[3][4]

Experimental Protocols & Visualizations

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for a nitroquinoline analyte in a specific biological matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of the nitroquinoline analyte in a pure solvent (e.g., mobile phase) at a known concentration (e.g., mid-point of the calibration curve).

    • Set B (Post-Extraction Spike):

      • Process a blank sample of the biological matrix (e.g., plasma, urine) using your established sample preparation protocol (e.g., SPE, LLE).

      • Spike the resulting clean extract with the nitroquinoline analyte to achieve the same final concentration as in Set A.

  • LC-MS/MS Analysis: Inject both sets of samples into the LC-MS/MS system and acquire the data under the same analytical conditions.

  • Data Analysis:

    • Measure the peak area of the nitroquinoline analyte in both the neat solution (AreaNeat) and the post-extraction spike sample (AreaMatrix).

    • Calculate the matrix effect using the formula provided in FAQ Q3.

PostExtractionSpike cluster_prep Sample Preparation cluster_analysis Analysis & Calculation BlankMatrix Blank Biological Matrix (e.g., Plasma, Urine) SamplePrep Apply Sample Preparation Protocol (e.g., SPE, LLE) BlankMatrix->SamplePrep CleanExtract Clean Matrix Extract SamplePrep->CleanExtract PostSpike Set B: Post-Extraction Spike CleanExtract->PostSpike Spike with Analyte NeatSol Set A: Neat Analyte Solution LCMS LC-MS/MS Analysis NeatSol->LCMS PostSpike->LCMS Calc Calculate Matrix Effect: ME(%) = (Area_Matrix / Area_Neat) * 100 LCMS->Calc

Workflow for Quantitative Assessment of Matrix Effects.
Protocol 2: Stable Isotope Dilution Assay (SIDA) for Accurate Quantification

Objective: To achieve accurate quantification of a nitroquinoline analyte by compensating for matrix effects and procedural variability using a stable isotope-labeled internal standard (SIL-IS).

Methodology:

  • Internal Standard Spiking: Add a known amount of the SIL-IS to all samples (calibrators, quality controls, and unknowns) at the beginning of the sample preparation process.

  • Sample Preparation: Perform the sample extraction and cleanup procedure (e.g., SPE, LLE). The SIL-IS will undergo the same processing as the native analyte.

  • LC-MS/MS Analysis: Analyze the prepared samples. The mass spectrometer will differentiate between the native analyte and the heavier SIL-IS based on their mass-to-charge ratios.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the SIL-IS against the concentration of the calibrators.

    • Determine the concentration of the nitroquinoline in the unknown samples by interpolating their analyte/SIL-IS peak area ratios on the calibration curve.

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis_quant Analysis & Quantification Sample Biological Sample (Calibrator, QC, Unknown) Spike Add Known Amount of SIL-IS Sample->Spike Extraction Extraction & Cleanup (e.g., SPE, LLE) Spike->Extraction LCMS LC-MS/MS Analysis (Detect Analyte & SIL-IS) Extraction->LCMS Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) LCMS->Ratio CalCurve Generate Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quantify Quantify Analyte in Unknown Samples Ratio->Quantify CalCurve->Quantify

Workflow for Stable Isotope Dilution Assay (SIDA).
Logical Diagram: Troubleshooting Strategy for Matrix Effects

This diagram outlines a logical approach to identifying and mitigating matrix effects during method development for nitroquinoline analysis.

Troubleshooting_Logic Start Method Development Start: Initial LC-MS/MS Method AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME IsME_Acceptable Matrix Effect Acceptable? AssessME->IsME_Acceptable OptimizeSP Optimize Sample Prep (SPE, LLE) IsME_Acceptable->OptimizeSP No FinalMethod Validated Method IsME_Acceptable->FinalMethod Yes OptimizeSP->AssessME OptimizeLC Optimize LC Separation OptimizeSP->OptimizeLC OptimizeLC->AssessME ChangeIonization Evaluate APCI vs. ESI OptimizeLC->ChangeIonization ChangeIonization->AssessME UseSIL_IS Implement SIL-IS ChangeIonization->UseSIL_IS UseSIL_IS->FinalMethod

A logical approach to troubleshooting matrix effects.

References

Reducing cytotoxicity of quinoline compounds in normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the cytotoxicity of quinoline compounds in normal cell lines during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about understanding and mitigating the cytotoxic effects of quinoline derivatives on non-cancerous cells.

Q1: What are the primary strategies to reduce the cytotoxicity of quinoline derivatives in normal cell lines while maintaining their therapeutic effect?

A1: Several strategies can be employed to enhance the selectivity of quinoline-based compounds, improving their therapeutic index by reducing toxicity in normal cells. The main approaches are:

  • Structural Modification: Altering the chemical structure of the quinoline core is a primary method. This includes modifying functional groups, as cytotoxicity is highly dependent on the substituents attached to the quinoline scaffold.[1][2] For example, studies have shown that reducing a nitro group to an amine can decrease general cytotoxicity.[1][2]

  • Glycoconjugation: Attaching sugar moieties to the quinoline compound can improve its selectivity for cancer cells.[2] This is because many cancer cells exhibit increased glucose uptake compared to normal cells, leading to preferential accumulation of the glycoconjugated drug.[2][3]

  • Structural Hybridization: Creating hybrid molecules by combining the quinoline scaffold with other pharmacophores can modulate cytotoxicity and enhance selectivity.[2]

  • Advanced Drug Delivery Systems: Encapsulating quinoline compounds in nanocarriers can improve their solubility, stability, and targeting to tumor tissues, thereby reducing systemic toxicity.

Q2: How do specific chemical modifications affect the cytotoxicity of quinoline compounds?

A2: The type and position of functional groups on the quinoline ring significantly influence its biological activity and toxicity. For instance, the introduction of a 7-chloro substitution on the quinoline ring has been shown to decrease cytotoxic activity in some contexts.[4] Conversely, converting a nitro-aldehyde derivative to its corresponding amine-aldehyde derivative has been observed to decrease cytotoxicity.[1] The goal is often to find modifications that are selectively toxic to cancer cells over non-cancerous ones.[3]

Q3: What are the common mechanisms through which quinoline compounds induce cell death?

A3: Quinoline derivatives can induce cytotoxicity through various mechanisms, which can sometimes affect normal cells as well as cancer cells. Common pathways include:

  • Induction of Apoptosis: Many quinoline compounds trigger programmed cell death, or apoptosis.[5][6]

  • Cell Cycle Arrest: They can halt the cell cycle at different phases, such as G2/M, preventing cell proliferation.[6][7][8]

  • Inhibition of Key Enzymes: Quinolines are known to inhibit enzymes crucial for cancer cell survival, such as topoisomerases and various kinases (e.g., PI3K, EGFR).[1][6]

  • Disruption of Tubulin Polymerization: Some derivatives interfere with microtubule formation, which is essential for cell division.[6][8]

Q4: Why is it crucial to include normal (non-cancerous) cell lines in cytotoxicity assays?

A4: Including normal cell lines in your experimental design is critical for assessing the selectivity and potential therapeutic window of your quinoline compound. An ideal anticancer agent should exhibit high toxicity towards cancer cells while having minimal effect on normal cells.[3][6][7] Data from normal cell lines (e.g., BHK-21, MRC5, 184A1) allows you to calculate a selectivity index (SI), which helps predict the compound's potential for causing side effects in a clinical setting.[7][9][10]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: High Cytotoxicity Observed in Normal Cell Lines, Even at Low Concentrations

  • Possible Cause: The inherent structure of the compound may be non-selectively toxic.

    • Troubleshooting Steps:

      • Structural Modification: Consider synthesizing analogs with different functional groups. As shown in the data below, small changes can significantly alter cytotoxicity. For example, reducing a nitro group may lower toxicity.[1]

      • Re-evaluate Mechanism: Investigate if the compound targets a pathway that is essential for both normal and cancer cell survival.

  • Possible Cause: Experimental conditions may be causing undue stress on the cells.

    • Troubleshooting Steps:

      • Optimize Exposure Time: Reduce the incubation time. Shorter exposure periods might be sufficient to affect cancer cells while sparing normal cells from cumulative toxic effects.[2]

      • Adjust Serum Concentration: The percentage of serum in your culture media can influence a compound's activity. Test different serum concentrations to see if it modulates the observed cytotoxicity.[2]

      • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent and non-toxic across all wells, including controls. High solvent concentrations can be independently toxic to cells.[2][11]

Issue 2: Inconsistent Cytotoxicity Results Across Experiments

  • Possible Cause: Variability in experimental setup and execution.

    • Troubleshooting Steps:

      • Standardize Cell Seeding Density: Use the exact same number of cells per well for every experiment. Cell density can significantly impact the apparent cytotoxicity of a compound.[2]

      • Ensure Compound Stability: Prepare fresh dilutions of your compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by storing them in smaller aliquots.[11]

      • Refine Pipetting Technique: Use gentle and consistent pipetting to avoid causing mechanical stress to the cells, which can lead to cell death and skewed results.[2]

      • Mitigate Plate Edge Effects: Avoid using the outer wells of a microplate for critical data points, as they are more susceptible to evaporation and temperature changes that can alter compound concentration and cell health.[2][11]

Issue 3: My Quinoline Derivative Shows Similar Toxicity in Both Normal and Cancer Cell Lines (Low Selectivity)

  • Possible Cause: The compound's target is not specific to cancer cells.

    • Troubleshooting Steps:

      • Glycoconjugation: Consider attaching a glucose moiety to the compound to leverage the enhanced glucose uptake of cancer cells (the Warburg effect).[2]

      • Formulate a Drug Delivery System: Encapsulating the compound in nanoparticles can facilitate passive targeting to tumor sites through the enhanced permeability and retention (EPR) effect, reducing exposure to normal tissues.

      • Structural Hybridization: Combine the quinoline moiety with another molecule known to be selective for cancer cells. This can create a hybrid compound with a new, more selective mechanism of action.[2]

Data Presentation: Impact of Structural Modification on Cytotoxicity

The following tables summarize quantitative data from studies investigating how modifications to the quinoline scaffold affect cytotoxicity.

Table 1: Effect of Functional Group Modification on Cytotoxicity in Caco-2 Cells

This table demonstrates how sequential chemical modifications to a quinoline core structure influence its cytotoxic activity, measured by IC50 values. A lower IC50 value indicates higher cytotoxicity.

Compound IDKey Structural FeaturesIC50 (µM) on Caco-2 Cells
A + B Mixture of 7-methylquinoline and 5-methylquinoline2.62
C 7-methyl-8-nitro-quinoline (Nitration of A)1.87
D 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline0.93
E 8-nitro-7-quinolinecarbaldehyde (Oxidation of D)0.53
F 8-Amino-7-quinolinecarbaldehyde (Reduction of E)1.14
Data sourced from Hami Z, et al. (2017).[1]

Table 2: Selective Cytotoxicity of Quinoline Derivatives in Cancer vs. Normal Cells

This table compares the cytotoxicity of select quinoline compounds on breast cancer cell lines (MCF-7, MDA-MB-231) versus a normal breast epithelial cell line (184A1). Higher IC50 values in the normal cell line indicate greater selectivity.

Compound IDIC50 (µM) on MCF-7 (Cancer)IC50 (µM) on MDA-MB-231 (Cancer)IC50 (µM) on 184A1 (Normal)Selectivity Note
SO-3-3 >10025.1>100Significantly higher toxicity in MDA-MB-231
SO-22 10.815.328.5More toxic to cancer cells than normal cells
MC-5-2 6.44.815.1More toxic to cancer cells than normal cells
Data adapted from a study on bioactive quinoline derivatives.[10]

Experimental Protocols

Detailed methodologies for common assays used to evaluate cytotoxicity.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium from a concentrated stock (typically in DMSO). Remove the overnight culture medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final DMSO concentration, e.g., <0.5%) and a no-treatment control.[11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple crystals.[5][11] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the quinoline compound for the specified time.

  • Cell Harvesting: After treatment, collect the culture medium (which contains floating/dead cells). Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[5]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[5] The results will quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes for reducing and understanding quinoline cytotoxicity.

G A Synthesize Quinoline Derivative Library B Primary Cytotoxicity Screen (e.g., MTT Assay) A->B C Test on Cancer Cell Panel & Normal Cell Line B->C D High Toxicity in Normal Cells? C->D E Discard or Redesign (Structural Modification) D->E Yes F Select Lead Compounds (High Selectivity Index) D->F No E->A G Secondary Assays: Apoptosis, Cell Cycle F->G H In Vivo Model Testing G->H I

Caption: Workflow for developing quinoline analogs with reduced cytotoxicity.

G Quinoline Quinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Mito Mitochondrial Stress Quinoline->Mito ROS->Mito induces Bax ↑ Bax / ↓ Bcl-2 Mito->Bax regulates CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of quinoline-induced mitochondrial apoptosis.

G Start High Cytotoxicity in Normal Cells CheckSolvent Is final solvent conc. (e.g., DMSO) <0.5% and consistent? Start->CheckSolvent CheckCells Are cells healthy, low passage, and seeded consistently? CheckSolvent->CheckCells Yes Modify Modify Protocol: Adjust solvent, standardize cell handling CheckSolvent->Modify No CheckTime Can exposure time be reduced? CheckCells->CheckTime Yes CheckCells->Modify No ReduceTime Modify Protocol: Perform time-course experiment CheckTime->ReduceTime Yes Redesign Strategy: Structural Modification or Drug Delivery System CheckTime->Redesign No

References

Catalyst Selection and Optimization for Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, optimization, and troubleshooting for the synthesis of quinoline derivatives. Quinolines are a critical class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2] This guide addresses common challenges encountered during synthesis and offers practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to specific problems you may encounter in the lab.

Low to No Product Yield

Q1: My Friedländer reaction is resulting in a very low yield. What are the primary factors to investigate?

A1: Low yields in the Friedländer synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Choice and Purity: The selection of an appropriate catalyst is crucial and often substrate-dependent.[3] Consider screening both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., In(OTf)₃, ZnCl₂).[4] The purity of starting materials is also critical, as impurities can poison the catalyst.[4]

  • Reaction Conditions:

    • Anhydrous Conditions: Many Lewis acid catalysts are sensitive to moisture. Ensure that your reagents and solvent are anhydrous.[4]

    • Temperature and Time: These parameters are critical and often need to be optimized. Some reactions require elevated temperatures to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize the formation of byproducts.[3][4]

  • Substrate Reactivity: The electronic properties of your starting materials can significantly influence the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more challenging.[3]

Q2: I am experiencing consistently poor yields in my Doebner-von Miller reaction. What are the common causes?

A2: The Doebner-von Miller reaction is known for producing low yields, often due to the polymerization of the α,β-unsaturated carbonyl compound.[4][5] Key areas to investigate include:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid) are critical. Insufficient acid may lead to an incomplete reaction, while excessive acid can promote side reactions.[4]

  • Oxidizing Agent: A suitable oxidizing agent, such as nitrobenzene or arsenic acid, is often necessary to aromatize the dihydroquinoline intermediate.[4] Ensure you are using an appropriate oxidant at the correct stoichiometric ratio.[4]

  • Reaction Temperature: While high temperatures are typically required, excessive heat can lead to the decomposition of reactants and products.[4] Careful optimization of the temperature is recommended.

Q3: My Skraup synthesis is producing a significant amount of tar, making product isolation difficult. How can this be mitigated?

A3: Tar formation is a common issue in the Skraup reaction due to the highly exothermic and aggressive reaction conditions.[6] The following strategies can help minimize this:

  • Moderating Agents: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the often violent reaction.[3][6] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[3]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid while cooling the reaction mixture is essential to manage the reaction temperature.[3]

  • Microwave-Assisted Synthesis: The use of microwave heating has been shown to significantly reduce reaction times and improve yields, potentially reducing tar formation.[6]

  • Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can lead to a cleaner reaction and may even eliminate the need for an external oxidant.[6]

Poor Selectivity and Side Product Formation

Q4: I am observing the formation of multiple regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I improve regioselectivity?

A4: Regioselectivity is a common challenge when using unsymmetrical ketones in the Friedländer synthesis.[7][8] Strategies to control the regiochemical outcome include:

  • Catalyst Selection: The choice of catalyst can significantly influence which regioisomer is formed. Some Lewis acids may exhibit a preference for the formation of one isomer over the other.[4][8]

  • Protecting Groups: The introduction of a temporary protecting group on one of the α-carbons of the ketone can direct the condensation to the desired position.[7]

  • Reaction Conditions: Modifying the reaction temperature and solvent can alter the kinetic versus thermodynamic control of the reaction, thereby favoring the formation of a single regioisomer.[4][8]

Q5: My Doebner-von Miller reaction is producing a complex mixture of byproducts. How can I achieve a cleaner reaction profile?

A5: The acidic and high-temperature conditions of the Doebner-von Miller reaction can lead to various side reactions.[4] To minimize these:

  • Controlled Addition: Slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture can help control the reaction rate and reduce polymerization.[4]

  • Biphasic Conditions: Running the reaction in a two-phase system can sometimes sequester the reactive carbonyl compound in the organic phase, limiting its self-condensation in the acidic aqueous phase.[4][5]

  • Alternative Catalysts: Exploring milder Lewis acid catalysts might help reduce the formation of acid-catalyzed byproducts.[4]

Catalyst-Related Issues

Q6: I am using a heterogeneous catalyst, and its activity is decreasing after a few reaction cycles. What could be the cause, and how can I address it?

A6: The loss of activity in heterogeneous catalysts can be due to several factors:

  • Fouling or Coking: In reactions involving hydrocarbons, carbonaceous material can deposit on the catalyst surface, blocking active sites.[9] Regeneration by calcination to burn off the coke can often restore activity.

  • Poisoning: Certain functional groups in the reactants or impurities can strongly adsorb to the catalyst's active sites, leading to deactivation. N-heterocyclic compounds, for instance, can act as poisons for some noble metal catalysts.[10] Identifying and removing the poison from the feedstock is crucial.

  • Sintering or Aging: At high reaction temperatures, the small metal particles of the catalyst can agglomerate, leading to a loss of active surface area.[9] This is often irreversible.

  • Leaching: The active metal component of the catalyst may dissolve into the reaction medium, leading to a loss of catalytic activity and potential product contamination.[4]

Q7: What are the advantages and disadvantages of using homogeneous versus heterogeneous catalysts for quinoline synthesis?

A7: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of the synthesis.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts [11][12][13][14][15]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactantsDifferent phase from reactants
Activity High, as all catalyst is availableCan be lower due to mass transfer limitations
Selectivity Often very high and tunableCan be less selective
Separation Difficult and costlyEasy (e.g., filtration)
Recyclability Often difficult and expensiveGenerally straightforward
Thermal Stability Generally lowerTypically higher
Mechanistic Studies Easier to studyMore complex to elucidate

Q8: I am considering using a nanocatalyst for my quinoline synthesis. What are the key benefits and potential challenges?

A8: Nanocatalysts offer several advantages for quinoline synthesis, including a high surface-area-to-volume ratio which often leads to higher catalytic activity and the potential for milder reaction conditions.[1][2] Many nanocatalysts are also magnetically separable, which simplifies work-up and catalyst recovery.[4] However, there are also challenges to consider:

  • Stability: Nanoparticles can be prone to aggregation and deactivation, especially at elevated temperatures.[4]

  • Leaching: Metal nanoparticles may leach into the reaction solution, causing product contamination and a loss of catalytic activity.[4]

  • Synthesis and Characterization: The synthesis of well-defined and reproducible nanocatalysts can be challenging and requires thorough characterization.[4]

Data Presentation: Catalyst Performance in Quinoline Synthesis

The following tables summarize quantitative data on the performance of various catalysts in quinoline synthesis, providing a basis for comparison and selection.

Table 2: Performance of Various Catalysts in the Friedländer Synthesis

CatalystCatalyst LoadingTemperature (°C)Time (h)SolventYield (%)Reference
In(OTf)₃5 mol%801-High[4]
g-C₃N₄-(CH₂)₃-SO₃H10 wt%1004Solvent-free97[16]
Fe₃O₄@urea/HITh-SO₃H MNPs10 mg80-Solvent-freeHigh[1]
ZnO NPs10 mol%100-Solvent-free20-95[1]
Nanocatalyst0.07 mg602Ethanol68-96[1]
DDBSA@MNP-900.25-1Solvent-free85-96[1]

Table 3: Catalyst Performance in Other Quinoline Syntheses

Synthesis MethodCatalystCatalyst LoadingTemperature (°C)TimeSolventYield (%)Reference
Doebner-von MillerHCl-High--Variable[4]
SkraupH₂SO₄-High-NitrobenzeneVariable[17]
PhotocatalyticOrganic Base & Catalyst5 mol%25--Optimized[18]
Fe-catalyzed C-C cleavageFeCl₃·6H₂O25 mol%--TFEGood to Excellent[19]

Experimental Protocols

The following are detailed methodologies for key quinoline synthesis reactions.

Protocol 1: Lewis Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline[4]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)

  • Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add In(OTf)₃ (5 mol%) to the mixture.

  • Heat the reaction mixture at 80 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Moderated Skraup Synthesis of Quinoline[3][6]

Materials:

  • Aniline (10 g)

  • Glycerol (29 g)

  • Nitrobenzene (14 g)

  • Concentrated Sulfuric Acid (24 mL)

  • Ferrous sulfate (small amount)

  • 500 mL three-necked flask with reflux condenser and mechanical stirrer

  • Ice bath

Procedure:

  • Caution: This reaction can be vigorous and should be performed in a fume hood with appropriate personal protective equipment.

  • In the three-necked flask, carefully add 24 mL of concentrated sulfuric acid.

  • Cautiously add 10 g of aniline, followed by 29 g of glycerol.

  • Slowly and with vigorous stirring, add 14 g of nitrobenzene, which acts as the oxidizing agent.

  • Add a small amount of ferrous sulfate as a moderator.

  • Gently heat the mixture to initiate the reaction.

  • Once started, the reaction will become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the mixture into a large beaker containing 500 mL of water.

  • Make the remaining solution alkaline with sodium hydroxide.

  • Isolate the quinoline by steam distillation.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purify the crude quinoline by vacuum distillation.

Protocol 3: General Procedure for Catalyst Screening in Quinoline Synthesis[20]

Materials:

  • Aryl-1,2-diamine or 2-aminoaryl ketone (1 mmol)

  • 1,2-dicarbonyl compound or α-methylene ketone (1.2 mmol)

  • Selected catalyst (e.g., 5-10 mol% or 10-20 mg for heterogeneous catalysts)

  • Appropriate solvent (or solvent-free)

  • Reaction vessel (e.g., vial or round-bottom flask) with a magnetic stirrer

Procedure:

  • In the reaction vessel, combine the aryl-1,2-diamine or 2-aminoaryl ketone and the 1,2-dicarbonyl compound or α-methylene ketone.

  • Add the chosen solvent (if applicable).

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature, 60 °C, 80 °C, 100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if using a heterogeneous catalyst, separate it by filtration.

  • Work up the reaction mixture, which may involve adding water to precipitate the product or extracting with an organic solvent.

  • Isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in quinoline synthesis.

Friedlander_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Add_Catalyst Add Catalyst (e.g., Acid or Base) 2_Aminoaryl_Ketone->Add_Catalyst Alpha_Methylene_Ketone α-Methylene Ketone Alpha_Methylene_Ketone->Add_Catalyst Heat_Stir Heat and Stir Add_Catalyst->Heat_Stir Quench Quench Reaction Heat_Stir->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Substituted Quinoline Purification->Product

Caption: Experimental workflow for the Friedländer quinoline synthesis.

Catalyst_Troubleshooting_Logic Start Low Yield or No Product Check_Purity Check Purity of Starting Materials Start->Check_Purity First Step Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Purity->Optimize_Catalyst If pure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Optimize_Catalyst->Optimize_Conditions Consider_Substrate Consider Substrate Reactivity Optimize_Conditions->Consider_Substrate Improved_Yield Improved Yield Consider_Substrate->Improved_Yield Catalyst_Selection_Pathway Goal Desired Quinoline Synthesis Considerations Key Considerations Goal->Considerations Homogeneous Homogeneous Catalyst Considerations->Homogeneous High Selectivity Needed Heterogeneous Heterogeneous Catalyst Considerations->Heterogeneous Scalability & Reusability Nanocatalyst Nanocatalyst Considerations->Nanocatalyst High Activity & Mild Conditions Pros_Homogeneous Pros: - High Selectivity - High Activity - Mechanistic Clarity Homogeneous->Pros_Homogeneous Cons_Homogeneous Cons: - Difficult Separation - Poor Recyclability Homogeneous->Cons_Homogeneous Pros_Heterogeneous Pros: - Easy Separation - Recyclable - Thermally Stable Heterogeneous->Pros_Heterogeneous Cons_Heterogeneous Cons: - Lower Selectivity - Mass Transfer Limits Heterogeneous->Cons_Heterogeneous Pros_Nano Pros: - High Surface Area - High Activity - Milder Conditions Nanocatalyst->Pros_Nano Cons_Nano Cons: - Aggregation - Leaching - Synthesis Complexity Nanocatalyst->Cons_Nano

References

Validation & Comparative

Validating the Structure of 4-Methyl-3-nitroquinoline: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The unambiguous structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research and drug development. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex aromatic systems such as quinoline derivatives often necessitate the use of two-dimensional (2D) NMR techniques for complete and accurate assignment of proton (¹H) and carbon (¹³C) signals. This guide provides a comprehensive comparison of 2D NMR techniques—specifically Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of 4-Methyl-3-nitroquinoline. Detailed experimental protocols and illustrative data are presented to guide researchers in applying these powerful analytical tools.

Comparative Analysis of 2D NMR Techniques

The synergistic use of COSY, HSQC, and HMBC experiments provides a complete picture of the molecular structure by mapping out the connectivity of atoms.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is instrumental in establishing the spin systems within the quinoline ring, specifically the connectivity of the protons on the carbocyclic ring (H-5, H-6, H-7, and H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique is crucial for assigning the carbon signals of all protonated carbons in the molecule, such as the methyl group and the CH groups of the quinoline core.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most powerful of the three techniques for elucidating the overall carbon skeleton. For this compound, HMBC is essential for identifying the quaternary (non-protonated) carbons and for confirming the positions of the methyl and nitro substituents on the quinoline framework.

Illustrative NMR Data for this compound

The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. This data is presented to exemplify the expected results from such an analysis.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm)

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2C-148.5
3C-145.0
4C-142.0
4aC-128.0
5CH8.20129.5
6CH7.80127.0
7CH7.95130.0
8CH8.50122.0
8aC-149.0
CH₃CH₃2.8015.0
NO₂---

Table 2: Key 2D NMR Correlations for Structural Validation of this compound

Proton(s)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-5 (8.20 ppm)H-6 (7.80 ppm)C-5 (129.5 ppm)C-4 (142.0 ppm), C-4a (128.0 ppm), C-7 (130.0 ppm)
H-6 (7.80 ppm)H-5 (8.20 ppm), H-7 (7.95 ppm)C-6 (127.0 ppm)C-8 (122.0 ppm), C-4a (128.0 ppm)
H-7 (7.95 ppm)H-6 (7.80 ppm), H-8 (8.50 ppm)C-7 (130.0 ppm)C-5 (129.5 ppm), C-8a (149.0 ppm)
H-8 (8.50 ppm)H-7 (7.95 ppm)C-8 (122.0 ppm)C-6 (127.0 ppm), C-8a (149.0 ppm)
CH₃ (2.80 ppm)-C-CH₃ (15.0 ppm)C-3 (145.0 ppm), C-4 (142.0 ppm), C-4a (128.0 ppm)

Experimental Protocols

Sample Preparation:

A sample of this compound (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Data Acquisition:

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the one-dimensional proton spectrum.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is run to obtain the one-dimensional carbon spectrum.

  • COSY: A gradient-enhanced COSY (gCOSY) experiment is performed to establish ¹H-¹H correlations.

  • HSQC: A gradient-enhanced HSQC experiment with multiplicity editing (HSQC-DEPT) can be used to correlate one-bond ¹H-¹³C signals and determine the multiplicity of carbon atoms (CH, CH₂, CH₃).

  • HMBC: A gradient-enhanced HMBC experiment is performed to identify long-range ¹H-¹³C correlations (typically optimized for 2-3 bond couplings).

Visualizing the Structural Validation Workflow

The logical flow of experiments and data analysis for structural elucidation can be visualized as follows:

G Experimental Workflow for 2D NMR Structural Validation cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Confirmation A Dissolve this compound in Deuterated Solvent B 1D NMR (¹H, ¹³C) A->B Acquire Spectra C 2D COSY A->C Acquire Spectra D 2D HSQC A->D Acquire Spectra E 2D HMBC A->E Acquire Spectra F Assign Protonated Carbons (HSQC) B->F Initial Assignments G Establish Proton Spin Systems (COSY) B->G Initial Assignments H Assemble Carbon Skeleton (HMBC) B->H Initial Assignments C->G D->F E->H I Confirm Substituent Positions F->I G->I H->I J Final Structure Validation I->J

Caption: Workflow for 2D NMR-based structural elucidation.

Key Correlations Confirming the Structure of this compound

The following diagram illustrates the crucial long-range (HMBC) and through-bond (COSY) correlations that unambiguously confirm the placement of the methyl and nitro groups.

Caption: Visualization of key 2D NMR correlations.

The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides an unequivocal method for the structural validation of this compound. By systematically analyzing the through-bond and through-space correlations, researchers can confidently assign all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. The protocols and illustrative data presented in this guide serve as a robust framework for the structural characterization of complex aromatic compounds in chemical and pharmaceutical research.

A Comparative Analysis of the Cytotoxicity of 4-Nitroquinoline 1-oxide and 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of the well-characterized carcinogen 4-Nitroquinoline 1-oxide (4-NQO) and a theoretical comparison to its lesser-known analog, 4-Methyl-3-nitroquinoline.

This guide provides a detailed overview of the cytotoxic effects of 4-Nitroquinoline 1-oxide, a potent mutagen and carcinogen extensively used in experimental oncology.[1][2] In contrast, a thorough review of scientific literature reveals a significant lack of experimental data on the cytotoxicity of this compound. Therefore, this comparison presents the established cytotoxic profile of 4-NQO, supported by experimental data and methodologies, alongside a theoretical discussion of how the structural differences in this compound might influence its biological activity.

Executive Summary

4-Nitroquinoline 1-oxide is a well-documented genotoxic agent that exerts its cytotoxic effects through a complex mechanism involving metabolic activation, the formation of DNA adducts, and the generation of reactive oxygen species (ROS).[3] Its ability to induce mutations and cell death has made it a valuable tool for modeling carcinogenesis, particularly oral squamous cell carcinoma, in animal models.[1]

Currently, there is no publicly available experimental data detailing the cytotoxicity of this compound. The comparison presented herein for this compound is based on established principles of structure-activity relationships in chemical carcinogenesis. It is hypothesized that the presence and position of the methyl group on the quinoline ring could alter its metabolic activation and subsequent interaction with cellular macromolecules, thereby modulating its cytotoxic potential relative to 4-NQO.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of 4-Nitroquinoline 1-oxide on various cell lines as reported in the literature. No experimental data is available for this compound.

CompoundCell LineAssayEndpointResultReference
4-Nitroquinoline 1-oxide BLM-deficient (PNSG13) fibroblastsSulforhodamine B (SRB)IC5049.4 ± 4.7 nmol/L[4]
BLM-complemented (PNSF5) fibroblastsSulforhodamine B (SRB)IC50173.8 ± 15 nmol/L[4]
TK6 (human lymphoblastoid)Not specifiedCytotoxicityHigh toxicity at 0.02 µg/ml[1]
Normal human keratinocytesNot specifiedCell ViabilityReduction in viable cells with 1.3 µM and 2.6 µM concentrations[1]
This compound Not ApplicableNot ApplicableNot ApplicableNo data available

Theoretical Comparison of Cytotoxicity

While experimental data for this compound is absent, a theoretical comparison can be drawn based on the known mechanisms of 4-NQO.

  • Metabolic Activation: The carcinogenicity of 4-NQO is dependent on the enzymatic reduction of its nitro group to form the reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[3] The position of the methyl group in this compound could influence the efficiency of this metabolic activation. The electron-donating nature of the methyl group might affect the redox potential of the nitro group, potentially altering the rate of its reduction and, consequently, the formation of the ultimate carcinogen.

  • DNA Adduct Formation: The ultimate carcinogenic metabolite of 4-NQO forms stable adducts with DNA, primarily at purine bases.[3] The planarity of the quinoline ring is crucial for its ability to intercalate into the DNA helix, a step that may precede covalent bond formation. The methyl group in this compound could introduce steric hindrance, potentially affecting its ability to intercalate and form DNA adducts, which could in turn influence its cytotoxic potency.

  • Oxidative Stress: The metabolism of 4-NQO is associated with the production of reactive oxygen species (ROS), which contributes to its overall genotoxicity and cytotoxicity.[5] The electronic effects of the methyl group in this compound could modulate the stability of radical intermediates involved in redox cycling, potentially altering the rate of ROS production.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity studies. Below are protocols relevant to the assessment of 4-NQO's effects.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-NQO) for a specified duration (e.g., 72 hours). Include a vehicle-treated control.

  • Cell Fixation: After treatment, gently wash the cells and fix them by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and air dry. Add Sulforhodamine B (SRB) solution and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add Tris base solution to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.[4]

In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

  • Cell Culture and Treatment: Culture cells (e.g., human lymphoblastoid cell lines) and treat them with various concentrations of the test compound.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a fluorescent dye.

  • Analysis: Analyze the cells using flow cytometry or microscopy to quantify the frequency of micronuclei in binucleated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by 4-NQO and a typical experimental workflow for assessing cytotoxicity.

G cluster_0 Cellular Response to 4-NQO NQO 4-Nitroquinoline 1-oxide Metabolic_Activation Metabolic Activation (Reduction) NQO->Metabolic_Activation HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) Metabolic_Activation->HAQO ROS Reactive Oxygen Species (ROS) Metabolic_Activation->ROS DNA_Adducts DNA Adducts HAQO->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start: Select Cell Line Cell_Culture Cell Culture and Plating Start->Cell_Culture Compound_Treatment Treatment with Test Compounds (4-NQO vs. This compound) Cell_Culture->Compound_Treatment Incubation Incubation Period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., SRB, MTT) Incubation->Cytotoxicity_Assay Data_Collection Data Collection (Absorbance Measurement) Cytotoxicity_Assay->Data_Collection Data_Analysis Data Analysis (Calculate % Viability, IC50) Data_Collection->Data_Analysis Conclusion Conclusion and Comparison Data_Analysis->Conclusion

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methyl-3-nitroquinoline, a key chemical intermediate, is crucial for ensuring the quality and safety of pharmaceutical products. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented, including detailed experimental protocols and expected performance data, is designed to aid in method selection, development, and validation.

While direct cross-validation studies for this compound are not extensively published, the methodologies and performance characteristics outlined below are based on established protocols for structurally similar quinoline derivatives and general principles of analytical method validation.[1][2][3][4]

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by precursor and product ion mass-to-charge ratios.
Applicability Well-suited for routine quality control of bulk materials and formulations.Ideal for identifying and quantifying volatile and semi-volatile impurities.High sensitivity and selectivity make it suitable for complex matrices like biological fluids and trace-level analysis.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization to improve volatility.Often involves protein precipitation and extraction for biological samples.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information, enhancing specificity.Very High; Multiple Reaction Monitoring (MRM) provides exceptional selectivity.
Sensitivity µg/mL to high ng/mL range.Low ng/mL to pg/mL range.pg/mL to fg/mL range.

Quantitative Performance Data

The following table summarizes the expected quantitative performance characteristics for each method, based on typical values reported for similar analytes.[5][6][7][8] These parameters should be validated in the user's laboratory for the specific application.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~0.5-5 ng/mL~0.05-0.5 ng/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for the analysis of related quinoline derivatives and represents a typical approach for quantification.[2]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 254 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation : Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on established procedures for the analysis of halogenated and nitrated quinoline compounds.[1][9]

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature : 250°C.

  • Oven Temperature Program : The oven temperature is held at 150°C for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Injection Mode : Splitless injection.

  • Injection Volume : 1 µL.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Scan Range : m/z 50-350.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for complex matrices. The protocol is adapted from methodologies for similar N-oxide containing compounds.[3]

  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column : C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A : 0.1% Formic Acid in Water.[3]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient : 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate : 0.3 mL/min.[3]

  • Column Temperature : 40°C.[3]

  • Injection Volume : 5 µL.[3]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions : Specific transitions for this compound would need to be determined by direct infusion of a standard solution. The precursor ion would be the protonated molecule [M+H]⁺.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 a1 Inject Sample p3->a1 a2 C18 Separation a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: A generalized workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample in Solvent p2 Derivatization (Optional) p1->p2 p3 Transfer to GC Vial p2->p3 a1 Inject into GC p3->a1 a2 Volatilization & Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Total Ion Chromatogram a3->d1 d2 Mass Spectra Analysis d1->d2 d3 Quantification d2->d3

Caption: A generalized workflow for the GC-MS analysis of this compound.

Method_Selection_Logic start Start: Need to Quantify This compound q1 Is the sample matrix complex (e.g., biological fluid)? start->q1 q2 Is high sensitivity (trace levels) required? q1->q2 No method_lcmsms LC-MS/MS q1->method_lcmsms Yes q3 Are volatile impurities a primary concern? q2->q3 No q2->method_lcmsms Yes method_gcms GC-MS q3->method_gcms Yes method_hplcuv HPLC-UV q3->method_hplcuv No

Caption: Logic diagram for selecting an appropriate analytical method.

References

The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical performance of quinoline-based compounds, highlighting the critical transition from laboratory assays to living organism models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of efficacy, detailed experimental methodologies, and insights into the underlying signaling pathways.

Quantitative Data Summary: A Tale of Two Environments

The transition from a controlled in vitro setting to a complex in vivo model often reveals discrepancies in the therapeutic potential of a compound. The following tables summarize the efficacy of representative quinoline derivatives, showcasing their performance in both arenas.

Table 1: In Vitro Anticancer Activity of Representative Quinoline and Quinazoline Derivatives

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 (µM)Reference
4-Methyl Quinazoline Derivative (Compound 23)HCT116 (Colon)AntiproliferativeNot specified[1]
Quinoline Derivative (Compound 91b1)A549 (Lung)CytotoxicityNot specified[2]
Quinoline Derivative (Compound 91b1)AGS (Gastric)CytotoxicityNot specified[2]
Quinoline Derivative (Compound 91b1)KYSE150 (Esophageal)CytotoxicityNot specified[2]
Quinoline Derivative (Compound 91b1)KYSE450 (Esophageal)CytotoxicityNot specified[2]
7-methyl-8-nitro-quinolineCaco-2 (Colorectal)Cytotoxicity1.87[3]
2-Styryl-8-nitroquinoline (Compound S3B)HeLa (Cervical)Cytotoxicity2.897[4]

Table 2: In Vivo Anticancer Efficacy of Representative Quinoline and Quinazoline Derivatives

Compound/Derivative ClassAnimal ModelCancer TypeDosing RegimenEfficacy ReadoutReference
4-Methyl Quinazoline Derivative (Compound 23)HCT116 XenograftColon Cancer150 mg/kg (p.o.)45.8% Tumor Growth Inhibition[1]
4-Methyl Quinazoline Derivative (Compound 23)HGC-27 XenograftGastric Cancer30 mg/kg (i.p.)62.6% Tumor Growth Inhibition[1]
Quinoline Derivative (Compound 91b1)KYSE450 XenograftEsophageal Cancer50 mg/kgSignificant tumor growth inhibition[2]

Deciphering the Mechanism: Targeting Key Signaling Pathways

Quinoline derivatives have been shown to exert their anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer.[5] One of the most prominent targets is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[5][6][7] Aberrant activation of this pathway is a hallmark of many human cancers.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Quinoline Quinoline Derivatives Quinoline->PI3K inhibit

PI3K/Akt/mTOR signaling pathway targeted by quinoline derivatives.

Experimental Protocols: A Guide to Reproducible Research

Detailed and standardized experimental protocols are paramount for the validation and comparison of research findings. The following sections provide methodologies for key in vitro and in vivo assays used to evaluate the efficacy of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically less than 0.5%) to avoid solvent-induced toxicity. The old medium is replaced with the medium containing the test compounds at various concentrations. Control wells, including a vehicle control (medium with solvent) and a positive control (a known anticancer drug), are also included.[8]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition and Formazan Solubilization: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Subsequently, the medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement and Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.[8]

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well Plate Incubate24h Incubate for 24h CellSeeding->Incubate24h AddCompound Add Test Compounds (various concentrations) Incubate24h->AddCompound Incubate4872h Incubate for 48-72h AddCompound->Incubate4872h AddMTT Add MTT Solution Incubate4872h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Workflow of the MTT cytotoxicity assay.
In Vivo Tumor Growth Inhibition Study

Xenograft models in immunocompromised mice are widely used to evaluate the in vivo anticancer efficacy of drug candidates.[2]

  • Tumor Cell Implantation: Human cancer cells (e.g., HCT116, KYSE450) are subcutaneously injected into the flank of nude mice.[2]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. The control group receives the vehicle.[1][2]

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Body weight of the mice is also monitored as an indicator of toxicity.[1]

InVivo_Workflow cluster_model_dev Model Development cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis Implantation Subcutaneous Implantation of Cancer Cells TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Compound Administration (Treatment Group) Randomization->Treatment Vehicle Vehicle Administration (Control Group) Randomization->Vehicle Monitoring Periodic Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Vehicle->Monitoring FinalMeasurement Final Tumor Volume Measurement Monitoring->FinalMeasurement TGI_Calculation Calculation of Tumor Growth Inhibition (%) FinalMeasurement->TGI_Calculation

General workflow for an in vivo tumor growth inhibition study.

References

The Influence of Methyl and Nitro Group Positioning on the Biological Activity of Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount for the rational design of new, more potent therapeutic agents. Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and antiparasitic effects.[1][2] The introduction of methyl (CH₃) and nitro (NO₂) groups to the quinoline core can significantly modulate the molecule's physicochemical properties and biological efficacy. This guide provides a comparative analysis of methyl-nitroquinoline derivatives, summarizing quantitative data on their biological performance, detailing experimental protocols, and visualizing key processes to inform future research.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of methyl-nitroquinoline derivatives have been evaluated against various cancer cell lines. The position of the methyl and nitro substituents on the quinoline ring plays a critical role in determining the compound's anticancer potency. The 50% inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.[3]

Compound DesignationStructure/SubstituentsCell LineIC₅₀ (µM)
Series 1: 8-Nitroquinolines
2-Methyl-8-nitroquinoline2-CH₃, 8-NO₂Not specifiedPotent anticancer agent[4]
5-Fluoro-2-methyl-8-nitroquinoline5-F, 2-CH₃, 8-NO₂VariousPromising scaffold[1][2]
7-Methyl-8-nitroquinoline7-CH₃, 8-NO₂Caco-21.87[3]
Series 2: Other Isomers & Analogs
2-Methyl-6-nitroquinoline2-CH₃, 6-NO₂Not specifiedBiologically active[5]
7-Methyl-4-nitroquinoline 1-oxide7-CH₃, 4-NO₂, N-oxideVariousAnticancer & antimicrobial[6]
Nitroxoline (8-hydroxy-5-nitroquinoline)8-OH, 5-NO₂VariousPotent anticancer agent[2][7]

Note: This table compiles data from multiple sources to provide a comparative overview. Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions between studies.

The data suggests that the 8-nitro substitution is a key feature for enhancing cytotoxic activity.[3] For instance, 7-methyl-8-nitroquinoline shows potent activity against the Caco-2 cell line.[3] The addition of other functional groups, such as a fluorine atom in 5-fluoro-2-methyl-8-nitroquinoline, presents a promising framework for developing novel antiproliferative agents.[1]

Antimicrobial and Antiparasitic Potential

Nitroaromatic compounds, including nitroquinolines, are recognized for their broad-spectrum antimicrobial effects.[2][8] While specific data for many methyl-nitroquinoline isomers is dispersed, related compounds show significant activity. Nitroxoline, an 8-hydroxy-5-nitroquinoline, is used to treat urinary tract infections and has demonstrated activity against various bacteria, fungi, and protozoan parasites.[9][10] The nitro group is often a crucial scaffold in molecules synthesized for their bioactive properties.[8] Furthermore, various nitroquinolines and nitroquinolones have exhibited potent antitrypanosomal activity, highlighting their potential in treating parasitic diseases.[11]

Experimental Protocols

Reproducibility and validation of research findings rely on detailed experimental methodologies. Below are summaries of key protocols used in the synthesis and biological evaluation of methyl-nitroquinoline derivatives.

General Synthesis of Methyl-Nitroquinolines

The synthesis of methyl-nitroquinoline derivatives often involves a multi-step process, typically starting with the construction of the methylated quinoline core, followed by a regioselective nitration.

Step 1: Synthesis of the Methylquinoline Core (e.g., Skraup Synthesis) The Skraup synthesis is a classic method for creating the quinoline scaffold.

  • Reaction Setup : An aniline (e.g., m-toluidine to produce a mixture of 5- and 7-methylquinoline) is mixed with an oxidizing agent (e.g., m-nitrobenzenesulfonate), glycerol, and concentrated sulfuric acid.[12][13]

  • Reaction : The mixture is heated. The sulfuric acid facilitates the dehydration of glycerol to acrolein, which then undergoes a cyclization reaction with the aniline.

  • Work-up and Purification : The reaction mixture is cooled, diluted with water, and neutralized with a base (e.g., sodium hydroxide). The product is then extracted using an organic solvent, dried, and purified, often by vacuum distillation.[12][13]

Step 2: Nitration of the Methylquinoline Ring This step introduces the nitro group onto the methylquinoline core.

  • Reaction Setup : The synthesized methylquinoline is dissolved in cold (0-10 °C) concentrated sulfuric acid.[13][14]

  • Addition of Nitrating Agent : A nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction.[13][14]

  • Reaction Monitoring and Work-up : The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the mixture is poured onto crushed ice, which causes the nitrated product to precipitate.[14]

  • Isolation and Purification : The solid product is collected by filtration, washed thoroughly with water until neutral, and then dried. Further purification can be achieved by column chromatography or recrystallization.[14]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.[3]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in an incubator.[3]

  • Compound Treatment : The cells are treated with various concentrations of the methyl-nitroquinoline derivatives for a specific duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.[3]

  • MTT Incubation : After treatment, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate. This incubation typically lasts for a few hours.[3]

  • Formazan Solubilization : A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined from the resulting dose-response curve.[3]

Visualizing Methodologies and Pathways

Diagrams are essential for clarifying complex workflows and biological relationships. The following visualizations, created using the DOT language, outline a general experimental workflow and a potential signaling pathway inhibited by these compounds.

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Start Starting Materials (e.g., m-toluidine, Glycerol) Skraup Skraup Synthesis Start->Skraup Purify1 Purification (Distillation) Skraup->Purify1 Methylquinoline Methylquinoline Intermediate Purify1->Methylquinoline Nitration Nitration (HNO₃ / H₂SO₄) Methylquinoline->Nitration Purify2 Purification (Chromatography) Nitration->Purify2 FinalCmpd Methyl-Nitroquinoline Derivative Purify2->FinalCmpd Characterization Structural Characterization (NMR, MS, IR) FinalCmpd->Characterization Screening In Vitro Screening (e.g., Cancer Cell Lines) FinalCmpd->Screening MTT MTT Assay Screening->MTT IC50 Determine IC₅₀ Values MTT->IC50 SAR SAR Analysis IC50->SAR

General workflow for synthesis and evaluation of methyl-nitroquinolines.

G cluster_cell_cycle Cell Cycle Progression MNQ Methyl-Nitroquinoline Derivative FoxM1 FoxM1 Transcription Factor MNQ->FoxM1 Inhibition Apoptosis Apoptosis MNQ->Apoptosis Induction CyclinB1 Cyclin B1 FoxM1->CyclinB1 CDK1 CDK1 FoxM1->CDK1 PLK1 PLK1 FoxM1->PLK1 CENP CENP-A/F FoxM1->CENP Proliferation Cell Proliferation CyclinB1->Proliferation CDK1->Proliferation PLK1->Proliferation CENP->Proliferation

A potential signaling pathway inhibited by anticancer nitroquinolines.[1]

The proposed mechanism for some anticancer quinolines involves the inhibition of key cellular processes that ultimately lead to programmed cell death, or apoptosis. One potential target is the transcription factor FoxM1, which is frequently overexpressed in cancer and is crucial for cell cycle progression and proliferation.[1] By inhibiting FoxM1, methyl-nitroquinoline derivatives may downregulate the expression of genes essential for cell division, thereby halting proliferation and inducing apoptosis.[1][7]

References

Comparative study of the genotoxicity of different nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the genotoxicity of three key nitroaromatic compounds: Nitrobenzene, Dinitrotoluene (DNT), and Trinitrotoluene (TNT). These compounds are widely used in industrial processes, leading to significant environmental and occupational exposure. Understanding their genotoxic potential is crucial for risk assessment and the development of safer alternatives. This document summarizes quantitative data from key genotoxicity assays, provides detailed experimental protocols, and visualizes the underlying molecular pathways.

Executive Summary

Nitroaromatic compounds exhibit a range of genotoxic effects, primarily through the metabolic reduction of their nitro groups to reactive intermediates that can induce DNA damage.[1][2] This guide compares the genotoxicity of Nitrobenzene, Dinitrotoluene (DNT), and Trinitrotoluene (TNT) using data from the Ames test, Micronucleus assay, and Comet assay. Generally, the genotoxicity increases with the number of nitro groups. TNT consistently shows the highest genotoxic potential across the assays, followed by DNT, while Nitrobenzene shows weaker or conflicting results depending on the test system.

Data Presentation: Comparative Genotoxicity

The following tables summarize the quantitative data from various studies on the genotoxicity of Nitrobenzene, Dinitrotoluene, and Trinitrotoluene.

Table 1: Ames Test Results for Nitroaromatic Compounds

CompoundBacterial StrainMetabolic Activation (S9)ResultReference
NitrobenzeneS. typhimurium TA98, TA100With and WithoutNegative[3]
1,2-DinitrobenzeneS. typhimurium TA98, TA100With and WithoutNegative[3]
Dinitrotoluene (isomers)S. typhimuriumWith and WithoutPositive (isomer dependent)[4]
Trinitrotoluene (TNT)S. typhimuriumWith and WithoutPositive[4]

Table 2: In Vivo Micronucleus Assay Results for Nitroaromatic Compounds

CompoundSpeciesTissueExposure RouteResultReference
NitrobenzeneRatBone MarrowInhalationNegative[5]
Dinitrotoluene (isomers)MouseBone MarrowOralPositive (isomer dependent)
Trinitrotoluene (TNT)RatBone MarrowOralPositive

Table 3: Comet Assay Results for Nitroaromatic Compounds

CompoundCell TypeMetricResultReference
NitrobenzeneNot specifiedNot specifiedWeakly positive
Dinitrotoluene (isomers)Not specifiedNot specifiedPositive (isomer dependent)
Trinitrotoluene (TNT)Not specified% Tail DNASignificantly Increased

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines to ensure reproducibility and reliability of the results.[6]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8]

Principle: His- auxotrophic strains of S. typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause a reversion of the mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the compound.[8]

Procedure:

  • Strain Selection: Use appropriate S. typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).[7]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[9][10]

  • Exposure:

    • Plate Incorporation Method: Mix the bacterial culture, test compound, and S9 mix (if used) with molten top agar and pour it onto minimal glucose agar plates.[9]

    • Pre-incubation Method: Pre-incubate the bacterial culture, test compound, and S9 mix before adding the top agar and pouring onto plates. This method is generally more sensitive.[9]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[8][11]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[5][12]

Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow of treated animals indicates genotoxic activity.[13][14]

Procedure:

  • Animal Selection and Dosing: Use healthy young adult rodents (e.g., mice or rats). Administer the test compound, typically via oral gavage or intraperitoneal injection, at three dose levels. Include a vehicle control and a positive control group.[13][14]

  • Sample Collection: Sacrifice the animals at appropriate time points after the last dose (usually 24 and 48 hours).[14] Collect bone marrow from the femurs.[5][12]

  • Slide Preparation: Prepare bone marrow smears on glass slides.

  • Staining: Stain the slides with a suitable dye (e.g., Giemsa, acridine orange) to differentiate between PCEs and normochromatic erythrocytes (NCEs).[5][12]

  • Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei.[12]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[15][16]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[15][16]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind nucleoids.[17]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Then, perform electrophoresis.[18]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage. Common metrics include % DNA in the tail, tail length, and tail moment.

Mandatory Visualization

Experimental Workflows

Experimental_Workflow cluster_ames Ames Test cluster_micronucleus Micronucleus Assay cluster_comet Comet Assay A1 Bacterial Culture (S. typhimurium) A3 Plate Incorporation/ Pre-incubation A1->A3 A2 Test Compound +/- S9 Mix A2->A3 A4 Incubation (37°C, 48-72h) A3->A4 A5 Count Revertant Colonies A4->A5 M1 Animal Dosing M2 Bone Marrow Extraction M1->M2 M3 Slide Preparation & Staining M2->M3 M4 Microscopic Scoring M3->M4 M5 Data Analysis M4->M5 C1 Cell Suspension Preparation C2 Slide Preparation (Agarose Gel) C1->C2 C3 Lysis & Electrophoresis (Alkaline) C2->C3 C4 Staining & Visualization (Fluorescence Microscopy) C3->C4 C5 Image Analysis C4->C5

Caption: Workflow for key genotoxicity assays.

Signaling Pathways

Signaling_Pathway cluster_DDR DNA Damage Response (DDR) NAC Nitroaromatic Compound Metabolism Metabolic Activation (Nitroreductases) NAC->Metabolism Reactive_Intermediates Reactive Intermediates (e.g., N-hydroxyarylamines) Metabolism->Reactive_Intermediates DNA_Adducts DNA Adducts & Damage (Strand Breaks) Reactive_Intermediates->DNA_Adducts ATM_ATR ATM / ATR Activation DNA_Adducts->ATM_ATR sensed by p53 p53 Stabilization & Activation ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair (BER, NER, etc.) p53->DNA_Repair activates Apoptosis Apoptosis (if damage is severe) p53->Apoptosis triggers

References

Benchmarking the Antibacterial Efficacy of 4-Methyl-3-nitroquinoline Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinolone antibiotics, a class to which 4-Methyl-3-nitroquinoline belongs, are known for their broad-spectrum antibacterial activity. This guide synthesizes available data on the antibacterial performance of comparator antibiotics and provides a contextual framework for the potential efficacy of this compound based on related compounds. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the mechanism of action against common Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity

The following table summarizes the known antibacterial activity of Ciprofloxacin, Amoxicillin, and Tetracycline against representative bacterial strains. A hypothesized activity range for this compound is included based on data from related 4-methyl-quinoline derivatives.

AntibioticClassTarget BacteriaMIC (µg/mL)
This compound (Hypothesized) NitroquinolineE. coli, P. aeruginosa25-50
S. aureusLikely Ineffective
CiprofloxacinFluoroquinoloneE. coli0.016 - >32
P. aeruginosa0.5
S. aureus0.5
Amoxicillinβ-lactamE. coliSusceptible
S. aureusSusceptible
P. aeruginosaResistant
TetracyclineTetracyclineE. coli1 - >128
S. aureusData varies
P. aeruginosaIntrinsically resistant

*Note: These values are extrapolated from studies on 4-methyl-2-(4-substitutedphenyl)quinoline derivatives and require direct experimental confirmation for this compound. One study on 4-methyl-2-(4-substitutedphenyl)quinoline derivatives indicated significant activity against E. coli and P. aeruginosa within a MIC range of 25-50 μg/ml, while showing no significant activity against S. aureus.

Mechanism of Action: A Comparative Overview

Understanding the mechanism of action is crucial for drug development. Below is a comparison of the known mechanisms of the selected antibiotics and the likely mechanism of this compound based on its chemical class.

  • This compound (Proposed): As a nitroquinoline derivative, its mechanism is likely multifaceted. It is proposed to involve the chelation of essential metal ions within the bacterial cell, disrupting vital enzymatic processes. Additionally, it may disrupt the integrity of the bacterial outer membrane[1].

  • Ciprofloxacin: This fluoroquinolone antibiotic inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[2]. This leads to a bactericidal effect.

  • Amoxicillin: As a β-lactam antibiotic, amoxicillin inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This interference with cell wall integrity ultimately leads to bacterial cell lysis[3].

  • Tetracycline: This antibiotic inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[1]. This action is primarily bacteriostatic.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental and biological processes involved, the following diagrams illustrate a typical experimental workflow for determining antibacterial activity and the proposed signaling pathway for quinoline-based antibiotics.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Culture (e.g., S. aureus, E. coli) B Prepare Inoculum (0.5 McFarland Standard) A->B D Inoculate Microtiter Plate with Bacteria and Test Compounds B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate at 37°C for 18-24 hours D->E F Observe for Bacterial Growth (Turbidity) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Experimental workflow for MIC determination.

Quinolone_Mechanism cluster_entry Cellular Entry cluster_target Intracellular Targeting cluster_effect Bactericidal Effect A Quinolone Compound C Porin Channels A->C Enters via B Bacterial Cell Membrane D DNA Gyrase & Topoisomerase IV C->D Targets E DNA Replication & Repair D->E Essential for F Inhibition of DNA Synthesis D->F Inhibition leads to G Chromosome Fragmentation F->G H Cell Death G->H

Proposed mechanism of action for quinolone antibiotics.

Experimental Protocols

Standardized protocols are essential for reproducible and comparable results. The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Pure cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
  • Test Compound: this compound and comparator antibiotics dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Select several colonies from an 18-24 hour agar plate culture.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
  • Add 10 µL of the prepared bacterial inoculum to each well.
  • Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Interpretation:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Strains: As described for the MIC assay.
  • Growth Medium: Mueller-Hinton Agar (MHA) plates.
  • Test Compound: Sterile paper disks impregnated with a known concentration of this compound and comparator antibiotics.
  • Equipment: Sterile cotton swabs, incubator, ruler or calipers.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

3. Assay Procedure:

  • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
  • Aseptically place the antibiotic-impregnated disks onto the surface of the agar.
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Interpretation:

  • Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
  • The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the antimicrobial agent.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the analysis of related quinoline and nitroquinoline compounds suggests it may possess antibacterial activity, particularly against Gram-negative bacteria. The hypothesized MIC range of 25-50 µg/mL against E. coli and P. aeruginosa provides a preliminary benchmark for future studies. However, it is crucial to emphasize that these are projections and require rigorous experimental validation.

Future research should focus on:

  • Definitive MIC and MBC determination: Conducting broth microdilution and other susceptibility tests with this compound against a broad panel of clinically relevant bacterial strains.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by this compound.

  • In vivo efficacy and toxicity studies: Evaluating the compound's performance and safety profile in animal models of infection.

The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound as a novel antibacterial agent. The provided protocols and comparative data offer a framework for initiating comprehensive in vitro and in vivo evaluations.

References

Replicating published synthesis protocols for 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two primary synthetic strategies for the preparation of 4-Methyl-3-nitroquinoline, a valuable quinoline derivative in medicinal chemistry and drug development. The protocols are detailed to assist researchers, scientists, and professionals in replicating these methods.

Introduction

This compound, also known as 3-nitro-lepidine, is a heterocyclic compound of interest in various research applications. Its synthesis can be approached through two main strategies: the direct nitration of a pre-formed quinoline core or the construction of the quinoline ring from a nitrated precursor. This guide will compare these two methodologies, presenting quantitative data and detailed experimental protocols to facilitate an informed choice of synthetic route.

Comparison of Synthetic Protocols

Two distinct and viable protocols for the synthesis of this compound have been identified and are compared below.

ParameterProtocol 1: Two-Step Synthesis via Nitration of 4-MethylquinolineProtocol 2: One-Pot Synthesis from 3-Nitroaniline
Starting Materials Aniline, Methyl vinyl ketone, Nitrating mixture (Nitric acid, Sulfuric acid)3-Nitroaniline, Methyl vinyl ketone, Acetic acid, Ferric chloride, Zinc chloride
Overall Yield ~50-65% (Estimated)55-65%[1]
Number of Steps 21
Selectivity Potentially yields a mixture of isomers requiring purification.Potentially offers better regioselectivity for the 3-nitro isomer.
Reaction Conditions Step 1: 70-75°C; Step 2: 0-10°C70-75°C followed by reflux[1]
Key Advantages Readily available starting materials; well-established first step.One-pot procedure, potentially higher atom economy.
Key Disadvantages Nitration can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.Requires a specific nitrated starting material; the exact isomer distribution of the product may need verification.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Nitration of 4-Methylquinoline

This method involves the initial synthesis of 4-methylquinoline (lepidine) using a modified Doebner-von Miller reaction, followed by its nitration.

Step 1: Synthesis of 4-Methylquinoline (Lepidine)

This protocol is adapted from the work of Campbell and Schaffner.

Materials:

  • Aniline hydrochloride

  • Methyl vinyl ketone

  • Ethanol

  • Ferric chloride (FeCl₃)

  • Zinc chloride (ZnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • A solution of aniline hydrochloride in ethanol is prepared.

  • Catalytic amounts of ferric chloride and zinc chloride are added to the solution.

  • Methyl vinyl ketone is added dropwise to the mixture while maintaining the temperature.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and made basic with a sodium hydroxide solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by vacuum distillation to yield 4-methylquinoline.

Expected Yield: 70-73%

Step 2: Nitration of 4-Methylquinoline

This is a general protocol for the nitration of quinoline derivatives and may require optimization for selectivity.

Materials:

  • 4-Methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium carbonate (Na₂CO₃) solution

Procedure:

  • 4-Methylquinoline is dissolved in concentrated sulfuric acid at 0°C.

  • A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • The mixture is stirred at a low temperature for a specified time, monitoring the reaction by TLC.

  • The reaction mixture is then poured onto crushed ice.

  • The resulting solution is neutralized with a sodium carbonate solution.

  • The precipitate is filtered, washed with cold water, and dried.

  • The crude product is purified by recrystallization or column chromatography to isolate this compound.

Expected Yield: The yield of the 3-nitro isomer is dependent on the regioselectivity of the reaction and may be moderate.

Protocol 2: One-Pot Synthesis from 3-Nitroaniline

This method, described in a patent, offers a more direct route to a "nitro-4-methylquinoline".[1] While the patent does not specify the exact isomer, the use of 3-nitroaniline as a starting material makes the formation of this compound plausible.

Materials:

  • 3-Nitroaniline

  • Acetic acid

  • Activated "silferc" (Ferric chloride on silica gel)

  • Methyl vinyl ketone (MVK)

  • Anhydrous zinc chloride (ZnCl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a stirred solution of 3-nitroaniline in acetic acid, activated "silferc" is added under a nitrogen atmosphere.

  • The reaction mixture is stirred for 5 minutes, and then methyl vinyl ketone is added slowly over 15 minutes.

  • The mixture is heated to 70-75°C and maintained for one hour.

  • Anhydrous zinc chloride is added, and the reaction is further refluxed for two hours.

  • The reaction mixture is cooled and filtered.

  • The filtrate is basified with a 10% NaOH solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to give the product.

Expected Yield: 55-65%[1]

Visualization of Methodologies

Synthesis_Comparison cluster_0 Protocol 1: Two-Step Synthesis cluster_1 Protocol 2: One-Pot Synthesis P1_Start Aniline + Methyl Vinyl Ketone P1_Step1 Doebner-von Miller Reaction P1_Start->P1_Step1 P1_Inter 4-Methylquinoline P1_Step1->P1_Inter P1_Step2 Nitration P1_Inter->P1_Step2 P1_End This compound P1_Step2->P1_End P2_Start 3-Nitroaniline + Methyl Vinyl Ketone P2_Step1 One-Pot Cyclization P2_Start->P2_Step1 P2_End This compound P2_Step1->P2_End

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-3-nitroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methyl-3-nitroquinoline, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] As with many aromatic nitro compounds, it is crucial to treat this compound and any contaminated materials as hazardous waste.[2][3] Under no circumstances should it be disposed of in regular trash or poured down the drain.[4]

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₁₀H₈N₂O₂N/A
Molar Mass 188.18 g/mol [1]
Purity ≥95%[1]
GHS Hazard Statements Harmful in contact with skin. Harmful if inhaled. May cause respiratory irritation. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[2]

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure risks.[4]

  • Eye Protection: Safety goggles or a face shield.[2]

  • Hand Protection: Nitrile or other chemical-resistant gloves.[2]

  • Body Protection: A laboratory coat.[2]

  • Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection.[1]

2. Waste Segregation and Collection

Proper segregation of waste streams is critical to prevent dangerous reactions.

  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container.[2] The container should be robust, chemically resistant, and have a secure lid.[2]

  • Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container.[4] Ensure the solvent is compatible with the other contents of the container.

  • Contaminated Materials: Any items such as gloves, absorbent paper, or disposable labware that have come into contact with this compound must be disposed of as hazardous waste.[4]

3. Waste Container Management

  • Labeling: Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.[2]

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2][5] The storage area should have secondary containment to prevent the spread of material in case of a leak.[2]

  • Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[4]

4. Disposal and Pickup

  • Contact Professionals: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2]

  • Provide Documentation: Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Start ppe Don Personal Protective Equipment (PPE) start->ppe Begin Disposal Process identify_waste Identify Waste Streams (Solid, Liquid, Contaminated Items) ppe->identify_waste segregate_waste Segregate from Incompatible Waste identify_waste->segregate_waste select_container Select & Label Compatible Waste Container segregate_waste->select_container collect_waste Collect Waste in Designated Container select_container->collect_waste seal_container Securely Seal Waste Container collect_waste->seal_container store_waste Store in Designated Waste Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs maintain_records Maintain Disposal Records contact_ehs->maintain_records end End maintain_records->end

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling 4-Methyl-3-nitroquinoline based on available data. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. The information herein is supplemented with data from structurally similar compounds, such as other nitroquinoline derivatives and nitroaromatic compounds. It is imperative to treat this compound as a hazardous substance and to handle it with extreme caution. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Summary and Immediate Precautions

This compound is classified as a harmful and irritant compound. Based on the available hazard statements, this chemical poses significant health risks upon exposure.

Primary Hazards:

  • Harmful in contact with skin.[1]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

Due to its structural similarity to other nitroquinoline compounds, there is a potential for this chemical to be a mutagen or carcinogen. Therefore, it is crucial to minimize all routes of exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure risks.

Protection Type Specific Equipment Standard/Rationale
Eye and Face Chemical splash goggles and a face shield.Goggles protect against splashes, and a face shield provides an additional layer of protection for the entire face. Must meet OSHA 29 CFR 1910.133 or EN 166 standards.
Hand Double gloving with chemical-resistant gloves (e.g., nitrile or neoprene).No single glove material protects against all chemicals. Double gloving provides an extra barrier. Gloves should be inspected before use and changed immediately upon contamination. Must meet EN 374 standard.
Body Chemical-resistant laboratory coat.A fully buttoned lab coat protects the skin from accidental spills.
Respiratory Use in a certified chemical fume hood.All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation of dust or vapors.
Feet Closed-toed, chemical-resistant shoes.Shoes must cover the entire foot to prevent injury from spills or falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

Preparation and Pre-Handling:

  • Familiarization: Before beginning any work, thoroughly review this safety guide and any available safety information for similar compounds.

  • Engineering Controls: Verify that the chemical fume hood is certified and functioning correctly.

  • PPE Availability: Ensure all necessary PPE is available and in good condition.

  • Emergency Equipment: Locate the nearest emergency eyewash station, safety shower, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit readily accessible.

Handling the Compound:

  • Work Area: Always conduct all manipulations of this compound within the sash of a chemical fume hood.

  • Weighing: When weighing the solid compound, do so in a closed container or on weighing paper within the fume hood to prevent the dispersal of dust.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to avoid direct contact when transferring the chemical.

  • Container Management: Keep containers of the chemical tightly closed when not in use to prevent the release of dust or vapors.

Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area at the end of the procedure. Decontaminate any equipment that has come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency and Spill Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup: For any spill, the first step is to alert others in the vicinity and evacuate the immediate area if necessary.

  • Small Spills (less than 1 gram):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a spill pillow) to avoid raising dust.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Wipe the spill area with a damp cloth, and place the cloth in the hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (more than 1 gram):

    • Evacuate the laboratory and close the doors.

    • Alert your institution's EHS department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealable hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable liquid hazardous waste container. The container must be compatible with the solvent used. Label the container with "Hazardous Waste" and list all components of the solution with their approximate percentages.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

Storage and Disposal:

  • Store all hazardous waste containers in a designated satellite accumulation area.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[2]

Quantitative Data

The following table summarizes available physical and chemical data for this compound.

Property Value Source
CAS Number 79965-62-1Apollo Scientific
Molecular Formula C₁₀H₈N₂O₂ECHEMI
Molecular Weight 188.18 g/mol Apollo Scientific
Purity ≥95%Apollo Scientific
Boiling Point 328.255 °C at 760 mmHg (calculated)ECHEMI
Flash Point 152.323 °C (calculated)ECHEMI
Density 1.299 g/cm³ (calculated)ECHEMI

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound was not found in the literature search, a general approach can be adapted from the synthesis of similar nitroquinoline derivatives. The following is a proposed, non-validated protocol that should be thoroughly evaluated and optimized by experienced chemists before implementation.

Proposed Synthesis of this compound (Adapted from similar syntheses):

This proposed synthesis involves the nitration of 4-methylquinoline.

Materials:

  • 4-methylquinoline

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath.

  • Substrate Addition: Slowly add 4-methylquinoline to the cooled sulfuric acid while stirring, maintaining a low temperature.

  • Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 4-methylquinoline, ensuring the temperature is maintained below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol and requires optimization. All steps must be performed in a chemical fume hood with appropriate PPE.

Visualizations

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review_Safety_Guide Review Safety Guide Verify_Fume_Hood Verify Fume Hood Review_Safety_Guide->Verify_Fume_Hood Inspect_PPE Inspect PPE Verify_Fume_Hood->Inspect_PPE Locate_Emergency_Eq Locate Emergency Equipment Inspect_PPE->Locate_Emergency_Eq Work_in_Hood Work in Fume Hood Locate_Emergency_Eq->Work_in_Hood Weigh_Carefully Weigh Carefully Work_in_Hood->Weigh_Carefully Transfer_Indirectly Transfer Indirectly Weigh_Carefully->Transfer_Indirectly Keep_Closed Keep Containers Closed Transfer_Indirectly->Keep_Closed Decontaminate_Area Decontaminate Work Area Keep_Closed->Decontaminate_Area Wash_Hands Wash Hands Thoroughly Decontaminate_Area->Wash_Hands Segregate_Waste Segregate Waste Wash_Hands->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Safely Store in SAA Label_Waste->Store_Safely Arrange_Pickup Arrange EHS Pickup Store_Safely->Arrange_Pickup

Caption: A logical workflow for the safe handling and disposal of this compound.

Emergency_Response Emergency Response for Spills and Exposures cluster_exposure Personnel Exposure cluster_spill Spill Spill_or_Exposure Spill or Exposure Occurs Eye_Contact Eye Contact Spill_or_Exposure->Eye_Contact Exposure Skin_Contact Skin Contact Spill_or_Exposure->Skin_Contact Exposure Inhalation Inhalation Spill_or_Exposure->Inhalation Exposure Ingestion Ingestion Spill_or_Exposure->Ingestion Exposure Spill_Size Spill Size? Spill_or_Exposure->Spill_Size Spill Flush_Eyes Flush Eyes for 15 min Eye_Contact->Flush_Eyes Wash_Skin Wash Skin for 15 min Skin_Contact->Wash_Skin Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Small_Spill < 1 gram Spill_Size->Small_Spill Small Large_Spill > 1 gram Spill_Size->Large_Spill Large Cleanup_Small_Spill Clean up with Spill Kit Small_Spill->Cleanup_Small_Spill Evacuate_and_Call_EHS Evacuate & Call EHS Large_Spill->Evacuate_and_Call_EHS

Caption: Decision-making flowchart for emergency response to spills or exposures.

References

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